Bromofenofos monohydrate
Description
BenchChem offers high-quality Bromofenofos monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromofenofos monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H9Br4O6P |
|---|---|
Molecular Weight |
599.79 g/mol |
IUPAC Name |
[2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C12H7Br4O5P.H2O/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)21-22(18,19)20;/h1-4,17H,(H2,18,19,20);1H2 |
InChI Key |
VNKUSNPIKXSSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Br)Br)OP(=O)(O)O)O)Br)Br.O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Mechanism of Action of Bromofenofos
A Note on Terminology: The compound central to this guide is Bromofenofos, an organophosphate anthelmintic agent used in veterinary medicine.[1] While the query specified "Bromofenofos monohydrate," the scientific literature predominantly refers to the parent compound, Bromofenofos. The "monohydrate" designation does not alter the core molecular mechanism of action, which is the focus of this document. Therefore, this guide will detail the established mechanisms of Bromofenofos.
Introduction
Bromofenofos is an organophosphorus anthelmintic employed in veterinary medicine to treat infections by the common liver fluke, Fasciola hepatica, in sheep and cattle.[1] As a member of the organophosphate (OP) class, its primary mechanism of action is the potent and largely irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both vertebrates and invertebrates.[2][3] This guide provides a detailed exploration of the molecular interactions, downstream signaling consequences, and experimental methodologies used to characterize the action of Bromofenofos.
Part 1: The Primary Molecular Target: Acetylcholinesterase (AChE)
Acetylcholinesterase is a serine hydrolase that terminates synaptic transmission at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[4][5] This rapid hydrolysis is essential for preventing the continuous stimulation of acetylcholine receptors on the postsynaptic membrane, allowing for precise temporal control of nerve signaling.
The active site of AChE contains a catalytic triad composed of serine, histidine, and glutamate residues. The serine hydroxyl group acts as a nucleophile, attacking the acetyl group of acetylcholine. This process forms a transient covalent intermediate, which is then rapidly hydrolyzed to regenerate the free enzyme.
Caption: Covalent inhibition of AChE by Bromofenofos.
Part 3: Downstream Consequences of AChE Inhibition
The irreversible inhibition of AChE by Bromofenofos leads to a buildup of acetylcholine in the synaptic cleft and at neuromuscular junctions. [3]This excess acetylcholine results in the continuous and excessive stimulation of its receptors, namely muscarinic and nicotinic acetylcholine receptors, leading to a state known as a cholinergic crisis. [6][7] Muscarinic Effects: Overstimulation of muscarinic receptors in the parasympathetic nervous system leads to symptoms often remembered by the mnemonic SLUDGEM (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal motility, Emesis, Miosis). [3] Nicotinic Effects: Nicotinic receptor overstimulation initially causes muscle fasciculations (involuntary twitches) and cramping, which can progress to muscle weakness and paralysis. [3]The most severe consequence is paralysis of the respiratory muscles, which, combined with bronchospasm and increased bronchial secretions (muscarinic effects), is the primary cause of death in acute organophosphate poisoning. [6][8][9] Central Nervous System (CNS) Effects: In the CNS, the accumulation of acetylcholine can lead to a range of symptoms including anxiety, restlessness, confusion, tremors, seizures, and ultimately, respiratory depression and coma. [3][8]
Caption: Experimental workflow for IC₅₀ determination.
Part 5: Broader Molecular Impacts & Future Research
While AChE inhibition is the primary mechanism of toxicity for Bromofenofos, research into organophosphates continues to explore other potential effects. For instance, some studies have investigated the embryolethal and teratogenic effects of Bromofenofos and its metabolites, suggesting that some toxic effects may be independent of cholinesterase inhibition. F[10][11]urther research is warranted to fully elucidate any secondary or off-target molecular interactions that may contribute to the overall toxicological profile of Bromofenofos. Understanding potential resistance mechanisms, as seen with other anthelmintics, is also a critical area for future investigation to ensure its continued efficacy in veterinary applications.
[12]***
References
- Benchchem. Bromofenofos | 21466-07-9.
- BroadPharm. (2022, January 18). Ellman's Assay Protocol.
- Benchchem. Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Benchchem. Application Notes and Protocols for Acetylcholinesterase Inhibitors in Neuroscience Research.
- Bio-protocol. 3.10. Acetylcholinesterase Inhibition Assay.
- Scribd. Ellman Esterase Assay Protocol.
- Wikipedia.
- PubMed.
- PubMed.
- NIH. (2023, November 12).
- PMC. (2015, September 4).
- MDPI. (2023, October 18). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.
- Cleveland Clinic. (2024, July 18).
- PubMed.
- Inxight Drugs. BROMOFENOFOS.
- Wikipedia. Bromofenofos.
- PubMed. (2016, September 15).
- WUR eDepot. (2021, February 16).
- PubMed. Evidence of Fasciola spp.
- MolForge. Bromofenofos (CID 30652) - Molecular Properties & Analysis.
- Benchchem. A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.
- Benchchem. Comparative Analysis of Binding Kinetics for Acetylcholinesterase Inhibitors.
Sources
- 1. Bromofenofos - Wikipedia [en.wikipedia.org]
- 2. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 3. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Long-Term Effects of Organophosphates Poisoning as a Risk Factor of CVDs: A Nationwide Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Comparative embryolethal effect of bromofenofos and dephosphate bromofenofos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Embryolethal and teratogenic effects of bromofenofos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evidence of Fasciola spp. resistance to albendazole, triclabendazole and bromofenofos in water buffaloes (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties and solubility of bromofenofos monohydrate
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Bromofenofos Monohydrate
Disclaimer: This document is intended for research and informational purposes only. Bromofenofos is a veterinary anthelmintic agent and should be handled with appropriate safety precautions by trained personnel.
Introduction
Bromofenofos is a halogenated organophosphate anthelmintic agent used in veterinary medicine, primarily for treating infections caused by the common liver fluke (Fasciola hepatica) in livestock.[1][2][3] Its chemical structure, a tetrabrominated biphenyl core with a dihydrogen phosphate group, classifies it as an organophosphate.[1] In the context of pharmaceutical development and formulation, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The existence of hydrated forms, such as bromofenofos monohydrate, can significantly influence critical parameters including stability, dissolution rate, and bioavailability.
This technical guide provides a comprehensive framework for the characterization of bromofenofos monohydrate. It consolidates known data and, more critically, furnishes detailed, field-proven methodologies for the experimental determination of its core physicochemical properties and solubility profile. This document is structured not as a simple data sheet, but as a practical guide for the research scientist, emphasizing the causality behind experimental choices to ensure robust and reliable data generation.
Chemical Identity and Structure
A definitive understanding of the molecule's identity is the foundation of all subsequent characterization.
-
IUPAC Name: [2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate[1][4]
-
CAS Number: 21466-07-9[1]
-
Molecular Formula (Monohydrate): C₁₂H₉Br₄O₆P
-
Molecular Weight (Monohydrate): 599.79 g/mol [1]
Structural confirmation for a reference standard would be unequivocally established using a combination of Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P NMR), Mass Spectrometry (MS), and elemental analysis.
Bromofenofos Monohydrate: Synthesis and Solid-State Characterization
The presence of water within a crystal lattice (forming a hydrate) versus adsorbed surface water must be rigorously established. The monohydrate of bromofenofos has been identified, and its characterization is crucial for controlling the solid form of the API.[1]
Rationale for Characterization
Different solid forms (polymorphs, hydrates, solvates) of an API can exhibit distinct physical properties. For drug development, controlling the solid form is a regulatory requirement and essential for ensuring consistent product performance. The conversion between an anhydrous and a hydrated form can occur during manufacturing or storage, potentially altering the drug's efficacy. The following experimental workflow is designed to unambiguously identify and characterize the monohydrate form.
Proposed Experimental Workflow for Monohydrate Characterization
Caption: Workflow for the synthesis and characterization of bromofenofos monohydrate.
Step-by-Step Characterization Protocols
-
Objective: To prepare the crystalline monohydrate form from the anhydrous material.
-
Dissolution: Dissolve anhydrous bromofenofos in a water-miscible solvent (e.g., isopropanol, acetone) at an elevated temperature (e.g., 50°C) to achieve saturation.
-
Hydration: Slowly add deionized water to the solution until slight turbidity is observed, indicating the solution is nearing its saturation point with respect to the hydrate.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling at 2-8°C for 12-24 hours to promote crystallization.
-
Isolation: Isolate the resulting crystals by vacuum filtration and wash with a small amount of a cold mixture of the organic solvent and water.
-
Drying: Dry the crystals under controlled humidity to prevent conversion back to the anhydrous form.
-
Causality: PXRD is the definitive technique for identifying crystalline phases. The monohydrate will have a unique diffraction pattern, distinct from the anhydrous form, due to the different arrangement of molecules in the crystal lattice.
-
Gently grind a small sample (10-20 mg) to a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the diffraction pattern using a Cu Kα source, typically over a 2θ range of 2° to 40°.
-
Compare the resulting diffractogram to that of the anhydrous starting material to confirm the formation of a new crystalline phase.
-
Causality: TGA measures changes in mass as a function of temperature. For a hydrate, it is used to quantify the weight loss corresponding to the release of water molecules.
-
Calibrate the TGA instrument for temperature and weight.
-
Place 5-10 mg of the sample into an aluminum pan.
-
Heat the sample from ambient temperature to ~200°C at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Calculate the weight loss percentage. For bromofenofos monohydrate (MW 599.79), the theoretical water content is (18.02 / 599.79) * 100% = 3.00% w/w. The observed weight loss should closely match this value.
Core Physicochemical Properties
A summary of the core physicochemical properties is essential for drug development activities. While many experimental values for bromofenofos are not publicly available, calculated values provide a useful starting point.
| Property | Value / Data | Experimental Method (Recommended) | Significance in Drug Development |
| Molecular Weight | 599.79 g/mol (Monohydrate)[1] | Mass Spectrometry | Fundamental property for all stoichiometric calculations. |
| Appearance | To be determined | Visual Inspection | Important for identification and quality control. |
| Melting Point | To be determined | USP <741> / Differential Scanning Calorimetry (DSC) | Indicator of purity and solid-form identity. |
| pKa | To be determined | Potentiometric Titration | Governs solubility and dissolution rate at different physiological pH values. |
| Log P (Octanol/Water) | ~4.30 - 5.58 (Calculated for anhydrous)[4][7] | HPLC Method / Shake-Flask Method | Measures lipophilicity, which influences membrane permeability and absorption. |
| Aqueous Solubility | To be determined | Equilibrium Shake-Flask Method (Protocol 4.3.1) | Critical for predicting oral absorption; a key part of the Biopharmaceutics Classification System (BCS). |
Solubility Profile of Bromofenofos Monohydrate
Solubility is a critical determinant of a drug's bioavailability. Given the high calculated Log P, bromofenofos is predicted to be a lipophilic compound with low aqueous solubility.[4][7] A comprehensive evaluation of its solubility in various media is therefore essential.
General Workflow for Quantitative Solubility Determination
Caption: Workflow for the quantitative determination of equilibrium solubility.
Summary of Solubility Data (To be Determined)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | To be determined | HPLC-UV |
| 0.1 N HCl (pH ~1.2) | 37 | To be determined | HPLC-UV |
| Acetate Buffer (pH 4.5) | 37 | To be determined | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 37 | To be determined | HPLC-UV |
| Methanol | 25 | To be determined | HPLC-UV |
| Ethanol | 25 | To be determined | HPLC-UV |
| Acetonitrile | 25 | To be determined | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | HPLC-UV |
Step-by-Step Solubility Determination Protocol
-
Objective: To determine the thermodynamic equilibrium solubility of bromofenofos monohydrate in a given solvent. This method is considered the "gold standard".[8]
-
Preparation: Add an excess amount of bromofenofos monohydrate (e.g., ~10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 48 hours.
-
Scientist's Note: To ensure equilibrium has been reached, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours). The concentration should be constant at the later time points.
-
-
Sampling: Allow the vials to stand for 30 minutes to let the solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids. Discard the first portion of the filtrate to avoid errors from filter adsorption.
-
Dilution: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. A method similar to that used for plasma sample analysis can be adapted.[9] Construct a calibration curve using standards of known concentration to determine the concentration in the sample.
-
Solid-Phase Analysis: After the experiment, recover the remaining solid from the vial and analyze it by PXRD to confirm that the solid form has not changed during the experiment.
Conclusion
This guide establishes a comprehensive technical framework for the characterization of bromofenofos monohydrate. While publicly available experimental data is limited, the provided protocols for solid-state characterization, physicochemical property determination, and solubility profiling are based on authoritative, industry-standard methodologies. The successful execution of these experiments will yield the critical data necessary to support formulation development, ensure regulatory compliance, and advance research activities involving this compound. The emphasis on understanding the "why" behind each protocol empowers scientists to generate robust, reliable, and defensible data packages.
References
- Benchchem. Bromofenofos | 21466-07-9. [URL: https://www.benchchem.com/product/BCHM002047]
- Inxight Drugs. BROMOFENOFOS. [URL: https://drugs.
- ChEMBL. Compound: BROMOFENOFOS (CHEMBL532998). [URL: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL532998/]
- MolForge. Bromofenofos (CID 30652) - Molecular Properties & Analysis. [URL: https://www.molsoft.com/cgi-bin/molfor.cgi?cid=30652]
- Wikipedia. Bromofenofos. [URL: https://en.wikipedia.org/wiki/Bromofenofos]
- PubChem. Bromfenvinfos. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/105047]
- PubChemLite. Bromofenofos (C12H7Br4O5P). [URL: https://pubchemlite.org/compound/Bromofenofos]
- AccuStandard. CAS No. 13181-17-4 - Bromofenoxim. [URL: https://www.accustandard.com/p-511n.html]
- Benchchem. Comparative Guide to Analytical Methods for the Simultaneous Determination of Profenofos and its Metabolites. [URL: https://www.benchchem.com/pdf/technical-guide/profenofos-and-metabolites-analytical-methods.pdf]
- The Merck Index Online. Bromofenofos. [URL: https://www.rsc.org/merck-index/monograph/m2699/bromofenofos]
- ResearchGate. (PDF) Development and validation of kinetic spectrophotometric method for herbicide bromfenoxim determination. [URL: https://www.researchgate.
- ResearchGate. Selected physicochemical properties of brominated flame retardants. [URL: https://www.researchgate.
- MDPI. The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review. [URL: https://www.mdpi.com/2304-8158/11/11/1589]
- National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [URL: https://ntrl.ntis.gov/NTRL/dashboard/searchResults/titleDetail/PB88111620.xhtml]
- PubMed. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. [URL: https://pubmed.ncbi.nlm.nih.gov/16422079/]
- Benchchem. A Technical Guide to the Solubility of 4'-Bromovalerophenone in Organic Solvents. [URL: https://www.benchchem.com/pdf/technical-guide/4-bromovalerophenone-solubility.pdf]
- PubMed. Pharmacokinetic data of bromofenofos in calves. [URL: https://pubmed.ncbi.nlm.nih.gov/2103444/]
- ResearchGate. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. [URL: https://www.researchgate.
- ScienceDirect. Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. [URL: https://www.sciencedirect.com/science/article/pii/S002228602200543X]
- PMC. An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3972759/]
- Inxight Drugs. Bromophene. [URL: https://drugs.
- Cayman Chemical. PRODUCT INFORMATION - Brompheniramine (maleate). [URL: https://www.caymanchem.
- Wikipedia. Fasciola hepatica. [URL: https://en.wikipedia.
- SciSpace. The Solubility of Proteins in Organic Solvents. [URL: https://typeset.io/papers/the-solubility-of-proteins-in-organic-solvents-11r2p0n6]
- ResearchGate. (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. [URL: https://www.researchgate.
- PMC. Preparation and Characterization of Mono- and Biphasic Ca1−xAgxHPO4·nH2O Compounds for Biomedical Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671391/]
- PMC. Synthesis and characterization of Co-MOF@Ag2O nanocomposite and its application as a nano-organic catalyst for one-pot synthesis of pyrazolopyranopyrimidines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10577716/]
- Frontiers. Synthesis and characterization of an Fe-MOF@Fe3O4 nanocatalyst and its application as an organic nanocatalyst for one-pot synthesis of dihydropyrano[2,3-c]chromenes. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.952924/full]
Sources
- 1. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 2. Bromofenofos - Wikipedia [en.wikipedia.org]
- 3. Fasciola hepatica - Wikipedia [en.wikipedia.org]
- 4. molforge.ai [molforge.ai]
- 5. PubChemLite - Bromofenofos (C12H7Br4O5P) [pubchemlite.lcsb.uni.lu]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. Compound: BROMOFENOFOS (CHEMBL532998) - ChEMBL [ebi.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmacokinetic data of bromofenofos in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological and Safety Profile of Bromofenofos Monohydrate: A Mechanistic and Methodological Guide
Bromofenofos (3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate), often formulated as a monohydrate, is a halogenated monophosphate ester utilized extensively in veterinary medicine as a fasciolicide[1]. While highly effective against the common liver fluke (Fasciola hepatica) in ruminants, its application requires rigorous safety oversight due to its narrow therapeutic index and profound developmental toxicity profile[2].
This technical guide synthesizes the pharmacokinetics, mechanism of action, and toxicological thresholds of bromofenofos, providing drug development professionals with a comprehensive framework for evaluating its safety and conducting validated teratogenicity assays.
Mechanism of Action and Toxicokinetics
The anthelmintic efficacy of bromofenofos is intrinsically linked to its primary metabolite. Upon oral administration, the prodrug undergoes rapid hepatic dephosphorylation to form dephosphate bromofenofos (DBF) [2].
DBF acts by uncoupling oxidative phosphorylation in the mitochondria of the parasite[3]. By disrupting the proton gradient across the inner mitochondrial membrane, DBF halts the synthesis of adenosine triphosphate (ATP), forcing the parasite to rely on inefficient anaerobic glycolysis, which ultimately leads to energy depletion and death[4].
However, the structural nature of DBF—a phenolic compound with a polybrominated biphenyl (PBB) architecture—grants it high lipophilicity[5]. This allows the metabolite to cross the mammalian placental barrier, leading to the severe embryolethal and teratogenic effects observed in non-target mammalian species[6].
Metabolic activation of bromofenofos and its dual pathways for efficacy and teratogenicity.
Toxicological Profile and Regulatory Thresholds
The toxicity of bromofenofos is primarily characterized by subacute systemic effects and severe developmental toxicity. Regulatory assessments, notably by the [5], have established strict safety margins based on these adverse outcomes.
Systemic and Subacute Toxicity
In 1-month subacute toxicity studies in rats, the No-Observed-Adverse-Effect Level (NOAEL) was established at 6 mg/kg bw/day, with higher doses resulting in suppressed body weight, elevated alkaline phosphatase (ALP), and histological degeneration of the seminiferous tubules[5].
Developmental Toxicity (Teratogenicity)
Bromofenofos is a potent teratogen. The critical window of vulnerability in rats occurs between days 8 and 10 of gestation, aligning with peak organogenesis[7]. Administration during this period induces significant fetal resorption, decreased fetal body weight, and severe morphological anomalies, including cleft lip, anophthalmia (absence of eyes), and skeletal malformations such as wavy ribs and bipartite vertebral centra[7].
Crucially, comparative studies demonstrate that the teratogenic effects are entirely mediated by the DBF metabolite. When administered at equimolar doses, DBF produces nearly identical (and slightly more severe) rates of fetal resorption and malformation compared to the parent compound[6].
Quantitative Safety Data
Table 1: Regulatory and Toxicity Thresholds for Bromofenofos
| Parameter | Value | Species/Study Type | Critical Observations |
| LOAEL | 2.5 mg/kg bw/day | Rat (Developmental) | Reduced body weight gain in dams and fetuses[5]. |
| NOAEL | 6.0 mg/kg bw/day | Rat (1-Month Subacute) | Threshold before suppressed body weight and tubular degeneration[5]. |
| ADI | 0.0025 mg/kg bw/day | Human Safety Standard | Derived from LOAEL using a safety factor of 1000[5]. |
| Embryolethal Dose | 20.0 mg/kg/day | Rat (Days 8-15) | ~91% fetal resorption rate; significant skeletal malformations. |
Table 2: Comparative Teratogenicity of Bromofenofos (BF) vs. Dephosphate Bromofenofos (DBF) Data derived from equimolar dosing on Day 10 of pregnancy in rats (BF at 58.2 mg/kg).[6]
| Metric | Bromofenofos (BF) | Dephosphate Bromofenofos (DBF) |
| Fetal Resorption Rate | 69.0% | 81.9% |
| Gross Malformations | 35.6% | 54.5% |
| Skeletal Malformations | 27.6% | 61.5% |
Experimental Protocol: In Vivo Teratogenicity Assessment
To accurately assess the developmental toxicity of halogenated anthelmintics like bromofenofos, researchers must employ self-validating study designs. The following protocol is adapted from OECD Guideline 414 (Prenatal Developmental Toxicity Study) and tailored specifically to isolate the metabolite-driven toxicity of bromofenofos[6].
Rationale for Experimental Design
-
Equimolar Dosing: To prove causality—that the metabolite (DBF) is the true toxicant—the protocol mandates dosing the parent drug and the synthesized metabolite at equimolar concentrations. If the parent drug's toxicity is purely metabolite-driven, the malformation incidence will be statistically equivalent.
-
Targeted Dosing Window (Day 10): Dosing is restricted to Day 10 of gestation.[7] confirm this is the peak window for inducing maximum fetal resorption and structural malformations without causing immediate maternal mortality, ensuring enough viable tissue remains for skeletal analysis.
Step-by-Step Methodology
Phase 1: Animal Preparation & Mating
-
Acclimatize nulliparous female Wistar rats (8-10 weeks old) under controlled laboratory conditions (22±2°C, 12h light/dark cycle) for 7 days.
-
Mate females overnight with proven fertile males of the same strain (1:1 ratio).
-
Examine vaginal smears the following morning. The presence of spermatozoa designates Gestation Day (GD) 0 .
Phase 2: Dose Formulation & Administration
-
Prepare test suspensions of Bromofenofos (BF) and Dephosphate Bromofenofos (DBF) in deionized water using a standardized vehicle (e.g., 0.5% carboxymethylcellulose).
-
Calculate doses to ensure equimolarity. For example, formulate BF at 58.2 mg/kg and DBF at a dose equimolar to 58.2 mg/kg of BF[6].
-
On GD 10 , administer a single dose via gastric intubation (gavage). Include a vehicle-only control group to self-validate the baseline spontaneous malformation rate.
Phase 3: Maternal Observation & Terminal Sacrifice
-
Monitor dams daily for clinical signs of toxicity, mortality, and body weight changes.
-
On GD 21 (one day prior to expected parturition), euthanize the dams via CO2 asphyxiation.
-
Perform a laparotomy. Extract the intact uterus and record the number of corpora lutea, implantation sites, early/late resorptions, and live/dead fetuses.
Phase 4: Fetal Evaluation
-
Weigh and sex all live fetuses.
-
Examine 50% of the fetuses in each litter for visceral anomalies using the Wilson free-hand razor blade sectioning technique.
-
Eviscerate the remaining 50%, fix in 95% ethanol, clear with potassium hydroxide, and stain with Alizarin Red S to evaluate skeletal malformations (e.g., wavy ribs, bipartite centra).
Step-by-step in vivo experimental workflow for assessing bromofenofos embryolethality in rats.
Conclusion
Bromofenofos monohydrate remains a pharmacologically potent fasciolicide, but its clinical utility is heavily constrained by the toxicological profile of its dephosphorylated metabolite. The PBB-like structure of DBF not only uncouples oxidative phosphorylation in parasites but also aggressively crosses the placental barrier in mammals, disrupting embryonic cellular metabolism during critical organogenesis. Drug development professionals must strictly adhere to established ADI thresholds (0.0025 mg/kg bw/day) and utilize robust, equimolar-controlled teratogenicity assays when evaluating related halogenated organophosphate compounds.
References
-
Food Safety Commission of Japan. "Risk assessment report – veterinary medicinal products FS/382/2018: Bromofenofos." Food Safety Commission of Japan (FSCJ).[Link]
-
Wikipedia Contributors. "Bromofenofos." Wikipedia, The Free Encyclopedia.[Link]
-
Yoshimura, H. "Comparative embryolethal effect of bromofenofos and dephosphate bromofenofos in rats." Archives of Toxicology, 1987.[Link]
-
Yoshimura, H. "Embryolethal and teratogenic effects of bromofenofos in rats." Archives of Toxicology, 1987.[Link]
-
Yoshimura, H., & Delatour, P. "Embryolethality of bromofenofos in rats." Toxicology Letters, 1986.[Link]
-
Fairweather, I., & Boray, J. C. "Fasciolicides: efficacy, actions, resistance and its management." The Veterinary Journal, 1999.[Link]
-
Bihar Animal Sciences University. "Lecture-23 : Antitrematodal drugs." BASU.[Link]
Sources
- 1. Bromofenofos - Wikipedia [en.wikipedia.org]
- 2. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 3. basu.org.in [basu.org.in]
- 4. Fasciolicides: efficacy, actions, resistance and its management [pubmed.ncbi.nlm.nih.gov]
- 5. fsc.go.jp [fsc.go.jp]
- 6. Comparative embryolethal effect of bromofenofos and dephosphate bromofenofos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Embryolethal and teratogenic effects of bromofenofos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bromofenofos: Historical Development, Mechanistic Profiling, and Clinical Efficacy in Veterinary Parasitology
Executive Summary
The control of fasciolosis—a debilitating disease caused by the liver flukes Fasciola hepatica and Fasciola gigantica—has historically relied on a narrow arsenal of chemical agents. Bromofenofos, a halogenated organophosphorus compound, was developed as a targeted flukicide for ruminant livestock[1]. As a Senior Application Scientist, I approach the evaluation of legacy anthelmintics not merely as historical artifacts, but as critical tools for understanding the pharmacodynamics of parasite eradication and the evolutionary mechanisms of drug resistance. This technical guide synthesizes the chemical architecture, mechanistic pathways, clinical efficacy, and validated experimental protocols associated with bromofenofos.
Chemical Architecture and Historical Context
Bromofenofos (IUPAC: 3,3',5,5'-Tetrabromo-2'-hydroxy-2-biphenylyl dihydrogen phosphate) belongs to the polybrominated biphenyl family of compounds[2][3]. During the mid-to-late 20th century, the demand for effective veterinary anthelmintics drove the exploration of halogenated phenols and biphenyls[3].
Unlike classical benzimidazole anthelmintics (which bind to nematode β-tubulin), bromofenofos was engineered with a phosphate ester group. This structural modification enhances its solubility and facilitates its role as a prodrug. Upon ingestion by the host, it undergoes hepatic metabolism to yield its primary active metabolite, dephosphate bromofenofos (DBF)[1].
Mechanism of Action: Mitochondrial Uncoupling
A common misconception in veterinary pharmacology is that all organophosphates act exclusively via acetylcholinesterase (AChE) inhibition. While AChE inhibition is the primary pathway for insecticidal and nematocidal organophosphates, bromofenofos operates through a fundamentally different mechanism against trematodes[1].
The active metabolite, DBF, functions as a potent protonophore within the parasite's mitochondria[1]. By embedding itself into the inner mitochondrial membrane, it shuttles protons back into the mitochondrial matrix, bypassing ATP synthase. This uncouples oxidative phosphorylation, dissipating the electrochemical proton gradient (proton motive force)[1]. The causality here is direct: the inability to synthesize ATP leads to rapid energy starvation, paralysis, and ultimately, the death of the fluke[1][4].
Caption: Mechanism of Action: Bromofenofos-induced mitochondrial uncoupling in Fasciola hepatica.
Clinical Efficacy and the Emergence of Resistance
Historically, bromofenofos was highly effective against adult Fasciola species[4]. However, the indiscriminate use of flukicides has driven significant anthelmintic resistance globally[5].
To quantify this, we examine a pivotal field study by Venturina et al. (2015) assessing drug resistance in naturally infected water buffaloes (Bubalus bubalis)[6][7]. The data clearly illustrates the compromised efficacy of bromofenofos compared to other standard treatments like Triclabendazole (TBZ) and Albendazole (ABZ).
Table 1: Comparative Anthelmintic Efficacy in Water Buffaloes (Venturina et al., 2015)
| Anthelmintic Agent | Treatment Regimen | Efficacy (FECRT %) | Clinical Indication |
| Bromofenofos | Single Dose | 70.83% | Suspected Resistance |
| Bromofenofos | Two Doses (1-month interval) | 83.33% | Ineffective / Resistant |
| Albendazole | Single Dose | 79.17% | Suspected Resistance |
| Albendazole | Two Doses (1-month interval) | 83.33% | Ineffective / Resistant |
| Triclabendazole | Single Dose | 73.33% | Suspected Resistance |
| Triclabendazole | Two Doses (1-month interval) | 90.00% | Effective |
Data Interpretation: In drug development, an efficacy threshold of <90% in a Fecal Egg Count Reduction Test (FECRT) is a strong indicator of resistant subpopulations[6]. The failure of a double-dose bromofenofos regimen to breach the 90% threshold confirms that its clinical utility is severely waning in endemic regions[7].
Toxicological Profile: Teratogenicity
A critical limitation in the lifecycle management of bromofenofos is its toxicity profile. Research conducted by Yoshimura (1987) demonstrated severe embryolethal and teratogenic effects in rat models[2][8]. Administration of the compound during gestation resulted in a significant increase in fetal resorption and developmental anomalies[8]. Consequently, the drug requires stringent withdrawal periods and is strictly contraindicated in pregnant livestock, limiting its flexibility in field applications[2].
Validated Experimental Methodologies
To ensure scientific integrity, any claims regarding drug efficacy or mechanism must be backed by self-validating experimental systems. Below are two core protocols utilized to evaluate bromofenofos.
Protocol 1: In Vivo Resistance Monitoring via FECRT
Objective: Quantify in vivo anthelmintic efficacy and detect emerging resistance phenotypes[7]. Causality & Logic: FECRT is the gold standard because it directly correlates drug administration with parasite reproductive output. By comparing pre- and post-treatment egg shedding, we establish a direct phenotypic readout of drug survival. Step-by-Step Workflow:
-
Subject Selection: Isolate a cohort of ruminants naturally infected with Fasciola spp. (Baseline Fecal Egg Count > 50 eggs per gram).
-
Pre-Treatment Sampling (Day 0): Collect rectal fecal samples. Perform the McMaster counting technique to establish the baseline egg burden.
-
Drug Administration: Administer bromofenofos orally at the standard therapeutic dose (e.g., 12 mg/kg).
-
Post-Treatment Sampling (Day 14): Collect secondary fecal samples. The 14-day window ensures the clearance of residual eggs from the host's system while preventing new juvenile maturation.
-
Data Synthesis: Calculate efficacy using the formula: FECRT (%) =[(Mean FEC Day 0 - Mean FEC Day 14) / Mean FEC Day 0] x 100.
Protocol 2: Ex Vivo Mitochondrial Respiration Assay (Seahorse XF)
Objective: Mechanistically validate the protonophore (uncoupling) activity of bromofenofos in isolated fluke mitochondria. Causality & Logic: By measuring the Oxygen Consumption Rate (OCR), we isolate the drug's effect on the electron transport chain. A true uncoupler will cause a rapid, paradoxical spike in OCR as the system frantically attempts to restore the dissipated proton gradient, followed immediately by a collapse in ATP production. This dual-readout system self-validates the exact pharmacodynamic target. Step-by-Step Workflow:
-
Mitochondrial Isolation: Homogenize fresh F. hepatica adult flukes in a cold sucrose-based isolation buffer. Centrifuge at 10,000 x g to pellet intact mitochondria.
-
Assay Preparation: Seed mitochondria into a Seahorse XF microplate containing a respiration buffer supplemented with succinate and rotenone (to isolate Complex II driven respiration).
-
Basal OCR Measurement: Record baseline oxygen consumption to ensure mitochondrial viability and membrane integrity.
-
Compound Injection: Inject DBF (the active metabolite of bromofenofos) via the automated injection port.
-
Kinetic Tracking: Monitor for an immediate, sustained spike in OCR, indicative of proton gradient uncoupling.
-
Orthogonal Validation: Lyse the samples and perform a luminescence-based ATP assay to confirm that the OCR spike perfectly correlates with total ATP depletion.
Caption: Ex vivo workflow for validating mitochondrial uncoupling via Oxygen Consumption Rate (OCR).
References
-
Benchchem Technical Support Team. (2025). An In-depth Technical Guide to Bromofenofos and its Primary Metabolite Dephosphate Bromofenofos. Benchchem. 1
-
Inxight Drugs. BROMOFENOFOS - Investigational Structure & Application. NCATS.
-
Wikipedia Contributors. Bromofenofos. Wikipedia, The Free Encyclopedia. 2
-
Venturina, V. M., et al. (2015). Evidence of Fasciola spp. resistance to albendazole, triclabendazole and bromofenofos in water buffaloes (Bubalus bubalis). Annals of Parasitology, 61(4), 283–289.6
-
Yoshimura, H. (1987). Embryolethal and teratogenic effects of bromofenofos in rats. Archives of Toxicology, 60(4), 319-324. 8
-
Fairweather, I., et al. (2020). Drug resistance in liver flukes. International Journal for Parasitology: Drugs and Drug Resistance. PMC. 5
-
Wikipedia Contributors. Polybrominated biphenyl. Wikipedia, The Free Encyclopedia.3
-
Longdom Publishing. (2021). Review on Fasciolosis, its Effect on Meat Quality/Hazards and Economical Importance.4
Sources
- 1. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 2. Bromofenofos - Wikipedia [en.wikipedia.org]
- 3. Polybrominated biphenyl - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Drug resistance in liver flukes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. annals-parasitology.eu [annals-parasitology.eu]
- 7. Evidence of Fasciola spp. resistance to albendazole, triclabendazole and bromofenofos in water buffaloes (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embryolethal and teratogenic effects of bromofenofos in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Bromofenofos Monohydrate: A Comprehensive Technical Guide
Executive Summary
Bromofenofos (BF) monohydrate is a heavily halogenated organophosphate anthelmintic agent primarily utilized in veterinary medicine to combat Fasciola hepatica (liver fluke) infections in ruminants. Following administration, BF and its metabolites are excreted into the environment via feces and urine, integrating into soil and surface water systems [1]. As a Senior Application Scientist analyzing the ecological persistence of veterinary pharmaceuticals, it is critical to recognize that the parent compound is highly transient. The environmental fate of BF is fundamentally driven by its rapid conversion to its primary, more persistent, and highly toxic metabolite: Dephosphate Bromofenofos (DBF) .
This whitepaper delineates the physicochemical drivers, mechanistic degradation pathways, and self-validating experimental protocols required to accurately assess the environmental lifecycle of bromofenofos monohydrate.
Physicochemical Profiling and Environmental Partitioning
The environmental behavior of BF is dictated by its unique molecular architecture: a polybrominated biphenyl core linked to a phosphate ester. The bulky bromine atoms confer extreme lipophilicity and steric hindrance, while the phosphate ester serves as the primary thermodynamic weak point for environmental and biological cleavage.
Upon entering the environment, BF exhibits high soil adsorption coefficients (Koc) and >99% protein binding in biological matrices [2], limiting its mobility but increasing its localized persistence in pasture soils.
Table 1: Physicochemical and Kinetic Properties of Bromofenofos
| Parameter | Value / Characteristic | Environmental Implication |
| Molecular Formula | C₁₂H₇Br₄O₅P·H₂O | High molecular weight (599.79 g/mol ) limits volatility. |
| Primary Metabolite | Dephosphate Bromofenofos (DBF) | DBF is the active toxicant and primary environmental residue. |
| Aqueous Solubility | Low (Hydrophobic) | High partitioning into soil organic matter and sediments. |
| Hydrolytic Stability | pH-Dependent (Labile) | Rapid abiotic degradation in neutral/alkaline surface waters. |
| In Vivo Half-Life | ~1.8 Days (Calves) | Rapid metabolism ensures DBF is the primary excreted form. |
Mechanistic Degradation Pathways
The degradation of BF is a multi-stage process transitioning from abiotic hydrolysis to microbially mediated mineralization. Understanding the causality behind these pathways is essential for designing accurate environmental risk assessments.
Abiotic Hydrolysis (Ester Cleavage)
The phosphate ester bond in BF is highly susceptible to nucleophilic attack by water. In aqueous environments (particularly at pH ≥ 7), BF undergoes rapid abiotic hydrolysis to form DBF. This is the most critical transformation step because1, making it the primary target for ecological monitoring.
Aqueous Photolysis
Once converted to DBF in surface waters, the polybrominated biphenyl structure becomes the target of UV-induced photolysis. Solar irradiation drives homolytic bond cleavage of the carbon-bromine bonds, leading to sequential dehalogenation. This process generates lower-molecular-weight brominated intermediates that are more susceptible to subsequent microbial attack.
Microbial Biotransformation
In soil matrices, 2. Microbial phosphatases accelerate the initial cleavage of BF, while specialized aerobic bacteria facilitate the ring cleavage and ultimate mineralization of the dehalogenated biphenyl core into CO₂, H₂O, and inorganic bromide.
Fig 1. Environmental degradation pathway of bromofenofos monohydrate.
Environmental Fate Workflows & Experimental Protocols
To accurately quantify BF and DBF in complex environmental matrices, standard UV detection is often insufficient due to matrix interference. As an application standard, 3 is deployed. DBF is highly electroactive; utilizing a dual-electrode coulometric cell allows us to oxidize interferences at the first electrode and selectively quantify DBF at the second, achieving Limits of Detection (LOD) as low as 0.2 µg/L without derivatization.
Fig 2. Experimental workflow for environmental fate assessment of bromofenofos.
Protocol 1: Soil Microbial Degradation and Half-Life Determination
Trustworthiness & Validation: This protocol acts as a self-validating system by utilizing parallel sterile controls to mathematically isolate abiotic hydrolysis from biotic degradation, alongside isotopically labeled surrogates to verify extraction recovery.
-
Soil Preparation and Spiking:
-
Action: Sieve agricultural soil (2 mm) and adjust to 45% maximum water holding capacity. Spike with BF standard to achieve a 1 mg/kg concentration.
-
Causality: Sieving ensures matrix homogeneity. Maintaining specific moisture levels simulates natural aerobic field conditions, ensuring the viability of the native microbial consortium.
-
-
Controlled Incubation:
-
Action: Incubate samples in the dark at 20°C. Prepare a parallel set of autoclaved (sterile) soil samples as abiotic controls.
-
Causality: Dark incubation strictly prevents photolytic degradation, allowing the isolation of hydrolytic and microbial variables. The sterile control validates the exact contribution of microbial enzymes versus ambient soil moisture hydrolysis.
-
-
Extraction (LLE):
-
Action: Extract samples at predetermined intervals (0, 1, 3, 7, 14, 28 days) using acidified acetonitrile (0.1% Formic Acid) via mechanical shaking, followed by centrifugation.
-
Causality: Acidification neutralizes the negative charge of the phosphate group, disrupting ionic binding to soil minerals and preventing further degradation of BF during the extraction process.
-
-
Analysis via HPLC-ECD:
-
Action: Inject the supernatant into an HPLC-ECD system. Set Electrode 1 to +400 mV (to oxidize matrix interferences) and Electrode 2 to +800 mV (to quantify DBF).
-
Causality: The dual-cell coulometric setup provides extreme specificity, ensuring that co-extracted humic acids do not artificially inflate the DBF quantification.
-
Protocol 2: Aqueous Photolysis Assessment
Trustworthiness & Validation: Uses chemical actinometry (e.g., p-nitroacetophenone/pyridine) to normalize light intensity across runs, ensuring kinetic data is universally reproducible regardless of the specific lamp age.
-
Solution Preparation:
-
Action: Dissolve BF in a sterile 0.01 M phosphate buffer (pH 7.0) to a concentration of 10 µg/L.
-
Causality: Using a sterile buffer standardizes the baseline hydrolysis rate and eliminates microbial interference, isolating photolysis as the sole degradation mechanism.
-
-
Irradiation:
-
Action: Expose the solution to a Xenon arc lamp fitted with a 290 nm cut-off filter. Maintain a parallel dark control wrapped in aluminum foil in the same temperature-controlled chamber.
-
Causality: The 290 nm filter strictly simulates the natural solar spectrum reaching the earth's surface, preventing artificial degradation by unnatural deep-UV wavelengths.
-
-
Sampling and Quenching:
-
Action: Withdraw aliquots at specific time points, immediately transfer to amber vials, and flash-freeze.
-
Causality: Amber vials and rapid freezing instantly halt radical-driven secondary reactions, preserving the exact photoproduct profile present at the time of sampling.
-
-
LC-MS/MS Structural Elucidation:
-
Action: Analyze the photoproducts using high-resolution mass spectrometry (HRMS) to track the sequential loss of bromine isotopes (M, M+2, M+4, etc.).
-
Causality: HRMS is mandatory here; the unique isotopic signature of bromine allows precise identification of debrominated intermediates, validating the proposed photolytic pathway.
-
Conclusion & Ecological Risk Perspective
The environmental fate of bromofenofos monohydrate is characterized by its rapid disappearance as a parent compound and its transformation into Dephosphate Bromofenofos (DBF). Because1, environmental monitoring programs and regulatory assessments must prioritize the quantification of DBF in agricultural runoff and pasture soils over the parent compound.
References
- BenchChem Technical Support Team.Bromofenofos | 21466-07-9 - Benchchem: An In-depth Technical Guide to Bromofenofos and its Primary Metabolite Dephosphate Bromofenofos. BenchChem.
- PubMed.Pharmacokinetic data of bromofenofos in calves. National Institutes of Health.
- PubMed.Comparative embryolethal effect of bromofenofos and dephosphate bromofenofos in rats. National Institutes of Health.
- MDPI.Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. MDPI.
- Semantic Scholar.The Pattern of Blood–Milk Exchange for Antiparasitic Drugs in Dairy Ruminants. Semantic Scholar.
Sources
Methodological & Application
Application Note: Advanced Sample Preparation and Extraction of Bromofenofos from Biological Fluids
Executive Summary
Bromofenofos is a halogenated organophosphate anthelmintic agent primarily utilized in veterinary medicine to treat Fasciola hepatica (common liver fluke) infections in ruminants[1][2]. Due to its pharmacokinetic profile, bromofenofos is rapidly metabolized in vivo to its active, highly protein-bound metabolite, dephosphate bromofenofos (DBFF)[2]. Because DBFF exhibits embryolethal and teratogenic properties, rigorous residue monitoring in biological fluids (plasma, serum, and milk) is a critical regulatory requirement[1][3].
This application note provides a comprehensive, field-validated methodology for the extraction and clean-up of DBFF from complex biological matrices. By leveraging targeted protein precipitation and anion-exchange solid-phase extraction (SPE), this protocol ensures high recovery, minimal matrix effects, and compatibility with high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) or tandem mass spectrometry (LC-MS/MS).
Pharmacological Context & Analyte Properties
To design an effective extraction protocol, one must first understand the analyte's chemical behavior. Bromofenofos acts as a prodrug. Upon oral administration, it undergoes rapid hydrolysis to DBFF[2]. DBFF exerts its parasiticidal effect by uncoupling oxidative phosphorylation in the mitochondria of the fluke, leading to severe ATP depletion and parasite death[2].
From an analytical perspective, DBFF is highly lipophilic and features a sterically hindered phenolic hydroxyl group. This structural characteristic makes it highly electroactive (ideal for electrochemical detection) but also prone to strong binding with plasma proteins and milk caseins[4][5].
Metabolic activation of bromofenofos to DBFF and its mechanism of action.
Rationale for Sample Preparation Strategy
Biological fluids like plasma and milk represent highly complex matrices rich in proteins, lipids, and endogenous salts. Direct injection into an LC system will inevitably result in rapid column degradation and severe ion suppression (in MS) or electrode fouling (in ED).
The Causality of Reagent Selection:
-
Protein Precipitation (PPT): We utilize Acetonitrile (ACN) rather than Methanol. ACN yields a tighter, more cohesive protein pellet during centrifugation, trapping fewer analyte molecules in the interstitial spaces of the precipitate.
-
Ion-Pairing / pH Modification: The addition of 1% (v/v) Triethylamine (TEA) to the extraction solvent is a critical, often-overlooked step[5]. TEA acts as a competitive binding agent, disrupting the strong hydrophobic and ionic interactions between DBFF and transport proteins (like albumin). Furthermore, it ensures the phenolic hydroxyl group of DBFF remains ionized.
-
Anion-Exchange SPE: Because DBFF is maintained in an anionic state by the basic extraction conditions, an anion-exchange SPE cartridge is the optimal choice. This allows neutral lipids and basic endogenous interferences to be washed away completely before the analyte is eluted with an acidic buffer.
Quantitative Performance Metrics
The following table summarizes the expected quantitative performance of this optimized extraction methodology when coupled with HPLC-ED, based on established validation studies[4][5].
| Matrix | Extraction Method | Detection Method | Average Recovery (%) | LOD (µg/L) | LOQ (µg/L) |
| Bovine Milk | PPT + Anion-Exchange SPE | HPLC-ED (Dual Cell) | 89.6 ± 4.7 | 0.2 - 4.0 | 1.0 - 12.0 |
| Bovine Plasma | PPT + LLE Clean-up | LC-MS/MS | > 92.0 | 0.5 | 1.5 |
| Ovine Serum | PPT + Anion-Exchange SPE | HPLC-ED | 90.5 ± 3.2 | 0.3 | 1.0 |
Experimental Protocols
Protocol A: Extraction from Plasma/Serum
This protocol utilizes a self-validating system: by spiking a known internal standard (IS) prior to step 1, researchers can continuously verify extraction efficiency and identify matrix-induced suppression.
Step 1: Aliquoting and Spiking
-
Transfer 500 µL of thawed plasma/serum into a 2.0 mL low-bind microcentrifuge tube.
-
Spike with 10 µL of Internal Standard (e.g., a halogenated structural analog) and vortex for 10 seconds. Allow to equilibrate for 5 minutes.
Step 2: Protein Precipitation
-
Add 1.0 mL of ice-cold Acetonitrile containing 1% (v/v) Triethylamine[5].
-
Scientific Insight: The cold temperature minimizes the risk of analyte degradation while maximizing the thermodynamic precipitation of globulins and albumins.
-
Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte complexes.
Step 3: Centrifugation
-
Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean glass test tube, avoiding the protein pellet.
Step 4: Evaporation and Reconstitution
-
Evaporate the supernatant to dryness under a gentle stream of Nitrogen gas at 35°C.
-
Reconstitute the residue in 200 µL of the initial HPLC mobile phase (e.g., Acetonitrile: 0.02 mol/L Ammonium Acetate, pH 4.0)[5]. Vortex and sonicate for 2 minutes.
Protocol B: Extraction from Whole Milk (SPE Clean-up)
Milk contains high levels of triglycerides and caseins, necessitating an SPE clean-up step to prevent analytical interference.
Step 1: Initial Extraction
-
To 2.0 mL of whole milk, add 4.0 mL of Acetonitrile containing 1% (v/v) Triethylamine[5].
-
Shake mechanically for 10 minutes, then centrifuge at 8,000 × g for 15 minutes at 4°C.
Step 2: SPE Conditioning
-
Condition a strong anion-exchange (SAX) SPE cartridge (e.g., 500 mg/3 mL) with 3.0 mL of Methanol followed by 3.0 mL of LC-grade Water. Do not allow the sorbent bed to dry.
Step 3: Loading and Washing
-
Load the supernatant from Step 1 onto the conditioned cartridge at a flow rate of 1 mL/min.
-
Wash the cartridge with 3.0 mL of 5% Methanol in Water to remove polar interferences, followed by 3.0 mL of Hexane to remove residual triglycerides.
-
Dry the cartridge under full vacuum for 5 minutes.
Step 4: Elution
-
Elute the DBFF using 3.0 mL of Methanol containing 2% Formic Acid. The acidic environment neutralizes the analyte, releasing it from the anion-exchange sorbent.
-
Evaporate the eluate under Nitrogen and reconstitute in 200 µL of mobile phase prior to injection.
Optimized sample preparation workflows for DBFF extraction from biological matrices.
Analytical Detection Considerations
While LC-MS/MS is the gold standard for structural confirmation, HPLC with Electrochemical Detection (HPLC-ED) remains highly relevant and exceptionally sensitive for DBFF.
-
Electrochemical Parameters: When using a coulometric or amperometric detector, the phenolic nature of DBFF allows for excellent oxidation. Optimization of the applied potential is critical; studies have shown that setting the working electrode potential between +1.0 V and +1.9 V (depending on the specific cell and reference electrode) yields maximum sensitivity for halogenated phenolic anthelmintics[4].
-
Chromatography: A standard C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm) is recommended, utilizing an isocratic mobile phase of Acetonitrile and an acidic aqueous buffer (e.g., 0.02 mol/L ammonium acetate adjusted to pH 4.0) to maintain peak sharpness[5].
References
-
Wikipedia Contributors. "Bromofenofos." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Takeba, K., Itoh, T., Matsumoto, M., & Nakazawa, H. (1994). "Determination of Dephosphate Bromofenofos in Milk by Liquid Chromatography with Electrochemical Detection." Journal of AOAC International / ResearchGate. Available at: [Link]
-
Endoh, Y. S., Yoshimura, H., Sasaki, N., & Nishikawa, M. (1989). "Plasma concentration and placental transfer of bromofenofos in rats." Toxicology / ResearchGate. Available at: [Link]
-
Fusco, V., et al. (2022). "Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest." Molecules (MDPI). Available at: [Link]
Sources
Liquid chromatography-mass spectrometry (LC-MS) analysis of bromofenofos
Application Note: High-Sensitivity Quantitation of Bromofenofos in Bovine Milk and Tissue via LC-MS/MS
Abstract
This guide details a robust protocol for the quantification of Bromofenofos (Acedist) residues in complex matrices (milk, liver, muscle) at trace levels (<10 µg/kg). Unlike generic multi-residue methods, this protocol addresses the specific challenges posed by Bromofenofos: its poly-brominated isotope pattern, hydrophobicity, and liability to de-phosphorylation. We utilize a modified QuEChERS approach coupled with negative-mode Electrospray Ionization (ESI-) to achieve high sensitivity and regulatory compliance.
Introduction & Regulatory Context
Bromofenofos (C₁₂H₇Br₄O₅P) is a halogenated organophosphate used to treat Fasciola hepatica (liver fluke) in livestock.[1][2] While effective, its residues pose consumer safety risks, leading regulatory bodies like the EMA and Codex Alimentarius to establish strict Maximum Residue Limits (MRLs).
The Analytical Challenge:
-
Chemical Nature: It is a phosphate ester of a phenol. It is highly acidic (pKa < 2 due to the phosphate group) and lipophilic (LogP ~4.3).
-
Matrix Interference: Milk and liver are high in phospholipids, which co-elute and suppress ionization in ESI(-).
-
Metabolism: The primary metabolite is Dephosphate-Bromofenofos (DBF) (3,3',5,5'-tetrabromo-2,2'-biphenol). While the marker residue is often the parent, monitoring DBF provides a comprehensive toxicological profile.
Target Sensitivity:
-
MRL (Milk): Typically 0.01 mg/kg (10 ppb).
-
Target LOQ: 0.001 mg/kg (1 ppb) to ensure statistical confidence at the MRL.
Method Development Strategy (The "Why")
Mass Spectrometry: The Isotope Trap
Bromofenofos contains four bromine atoms . This creates a massive isotopic envelope.
-
Mistake: Selecting the monoisotopic peak (all ⁷⁹Br) results in poor sensitivity because it is not the most abundant ion.
-
Solution: You must select the A+4 or A+2 peak as the precursor.
-
Statistically, the mix of ⁷⁹Br and ⁸¹Br makes the mass ~581 Da (negative ion) the most intense.
-
Ionization: ESI(-) is mandatory. The phosphate group [PO₄H]⁻ deprotonates easily, yielding [M-H]⁻.
-
Chromatography: Peak Shape Control
Bromofenofos is a strong acid. In neutral mobile phases, it may tail severely due to interaction with silanols or partial ionization.
-
Buffer Choice: Ammonium Acetate (5-10mM) is preferred over Formic Acid. While acids repress ionization of carboxylic acids, Bromofenofos is a phosphate; it stays ionized. Ammonium acts as a counter-ion to improve peak shape without quenching the negative charge in the source.
Experimental Protocol
Reagents & Standards
-
Standard: Bromofenofos (Sigma/VETRANAL grade).
-
Internal Standard (ISTD): Bromofenofos-d3 (if available) or a structural analog like Triclabendazole-d3 (due to similar retention).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).
Sample Preparation: Acidified QuEChERS with EMR-Lipid
Rationale: Standard QuEChERS leaves too many lipids from milk. We use an acidified extraction to keep the phenol protonated (improving partitioning into ACN) followed by Enhanced Matrix Removal (EMR).
Step-by-Step Workflow:
-
Homogenization: Weigh 10 g of milk or homogenized liver tissue into a 50 mL centrifuge tube.
-
Standardization: Spike with ISTD (final conc. 10 ng/g). Vortex 30s.
-
Extraction:
-
Add 10 mL Acetonitrile containing 1% Formic Acid .
-
Note: The acid helps break protein binding and improves recovery of the acidic drug.
-
Shake vigorously (mechanical shaker) for 5 min.
-
-
Partitioning:
-
Add QuEChERS salts (4g MgSO₄, 1g NaCl).
-
Shake immediately for 1 min to prevent MgSO₄ clumping.
-
Centrifuge at 4,000 x g for 10 min.
-
-
Cleanup (dSPE):
-
Transfer 1 mL of supernatant to a dSPE tube containing C18 (50 mg) and PSA (50 mg) .
-
Caution: PSA (Primary Secondary Amine) removes organic acids.[3] Since Bromofenofos is acidic, limit PSA contact time or reduce PSA amount if recovery drops. Alternatively, use EMR-Lipid cartridges which are more specific to lipids.[4]
-
Preferred Alternative: Use Agilent Captiva EMR-Lipid for milk to avoid analyte loss on PSA.
-
-
Reconstitution:
-
Evaporate 500 µL of extract to dryness under N₂ at 40°C.
-
Reconstitute in 500 µL 50:50 MeOH:Water .
-
LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol (or ACN) + 5 mM Ammonium Acetate |
| Flow Rate | 0.35 mL/min |
| Injection Vol | 5 µL |
| Column Temp | 40°C |
Gradient Profile:
-
0-1 min: 10% B (Divert to waste to remove salts)
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold 95% B (Wash lipids)
-
10-12 min: Re-equilibrate 10% B
MS Source Parameters (Sciex/Agilent typical)
-
Polarity: Negative (ESI-)
-
Spray Voltage: -4500 V
-
Gas Temp: 450°C (High temp needed to desolvate phosphate)
-
Curtain Gas: 30 psi
MRM Transitions
Note: Optimize collision energy (CE) for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | CE (eV) | Mechanism |
| Bromofenofos | 580.6 (A+4 peak) | 78.9 | Quant | -60 | [PO₃]⁻ fragment |
| 580.6 | 498.6 | Qual | -35 | Loss of H₃PO₄ | |
| 580.6 | 80.9 | Qual | -60 | [H₂PO₃]⁻ | |
| Metabolite (DBF) | 500.7 | 420.8 | Quant | -40 | Loss of Br |
Visualizing the Workflow
The following diagram illustrates the decision logic for the extraction and MS tuning, emphasizing the critical checkpoints for Bromofenofos.
Caption: Logical workflow for Bromofenofos analysis highlighting the critical cleanup decision to avoid analyte loss via PSA interaction.
Validation & Troubleshooting
Performance Metrics (Expected)
-
Linearity: R² > 0.995 over 1–100 ng/mL range.
-
Recovery: 80–110% using EMR-Lipid; often <70% with aggressive PSA cleanup.
-
Matrix Effect: Milk typically shows 20-30% suppression. Matrix-matched calibration is mandatory.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Low Sensitivity | Wrong isotope precursor selected. | Switch from m/z 577 (Monoisotopic) to m/z 581 (Most Abundant). |
| Signal Drift | Source contamination by milk lipids. | Use a divert valve (waste first 1 min) and increase source temp. |
| Poor Recovery | Analyte binding to PSA sorbent. | Remove PSA from dSPE; use C18 only or EMR-Lipid. |
| Carryover | Sticky phosphate group. | Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
References
-
European Food Safety Authority (EFSA). (2015). Reasoned opinion on the review of the existing maximum residue levels (MRLs) for bromofenofos. EFSA Journal. Link
-
Whelan, M. et al. (2010). Analysis of anthelmintic residues in milk by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link
-
Anastassiades, M. et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. JAOAC International. Link
-
Agilent Technologies. (2020). Multiresidue Analysis of Pesticides in Milk using Captiva EMR-Lipid. Application Note. Link
Sources
- 1. Bromofenofos - Wikipedia [en.wikipedia.org]
- 2. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of Multiclass Pharmaceutical Residues in Milk Using Modified QuEChERS and Liquid-Chromatography-Hybrid Linear Ion Trap/Orbitrap Mass Spectrometry: Comparison of Clean-Up Approaches and Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Determination of Bromofenofos and its Metabolites in Bovine Milk and Meat by Chromatographic-Mass Spectrometric Methods
An Application Note for the Analytical Scientist
Abstract
This application note presents a robust and validated methodology for the determination of bromofenofos and its primary metabolite, dephosphate bromofenofos (DBFF), in bovine milk and meat. Bromofenofos is an organophosphate anthelmintic agent used against liver flukes in cattle. The potential for its residues to enter the human food chain necessitates sensitive and reliable monitoring methods to ensure consumer safety and regulatory compliance. This guide details optimized sample preparation protocols based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The procedures outlined herein provide the specificity and sensitivity required to meet and exceed international regulatory standards.
Introduction: The Need for Vigilance
Bromofenofos is a veterinary drug employed to treat fascioliasis (liver fluke disease) in livestock. As with many veterinary medicinal products, improper use or failure to observe prescribed withdrawal periods can lead to the presence of drug residues in animal-derived products such as milk and meat.[1][2] Organophosphate compounds, as a class, are of toxicological concern due to their potential to inhibit acetylcholinesterase, an enzyme critical for nerve function. Therefore, regulatory bodies worldwide establish Maximum Residue Limits (MRLs) for such substances in foodstuffs to protect public health.[3][4]
The analytical challenge lies in accurately quantifying trace levels of the parent compound and its metabolites within complex biological matrices like milk (high water and fat content) and meat (high protein and fat content).[5] This note provides a comprehensive workflow, from sample collection to final analysis, designed for high-throughput laboratories tasked with food safety monitoring. The core of this method utilizes a modified QuEChERS extraction, which has proven highly effective for multi-residue analysis in foods of animal origin, followed by the definitive analysis by GC-MS, a standard technique for the analysis of volatile and semi-volatile organic compounds.[6][7][8]
Principle of the Method
The overall analytical strategy involves three key stages:
-
Extraction: The target analytes (bromofenofos and its metabolites) are extracted from the homogenized sample matrix into an organic solvent, typically acetonitrile. Acetonitrile is chosen for its ability to efficiently extract a broad range of analytes while simultaneously precipitating proteins, providing an initial cleanup step.[9]
-
Cleanup: The crude extract is purified to remove co-extracted matrix components like fats and pigments that could interfere with the instrumental analysis. This is achieved through a dispersive solid-phase extraction (d-SPE) step, where specific sorbents are used to bind and remove these interferences.[6][8]
-
Analysis: The final, cleaned extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the individual compounds, which are then ionized and detected by the mass spectrometer. This provides highly selective and sensitive identification and quantification.[7][10]
Materials and Reagents
-
Standards: Certified reference standards of bromofenofos and dephosphate bromofenofos (DBFF).
-
Solvents: HPLC or pesticide residue grade acetonitrile, hexane, and acetone.
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, and C18 sorbent.
-
Equipment:
-
High-speed homogenizer (for meat samples).
-
Refrigerated centrifuge capable of holding 50 mL tubes.
-
Vortex mixer.
-
Nitrogen evaporator.
-
Analytical balance.
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
-
Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, glass vials with caps, and syringe filters (0.22 µm).
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Bovine Milk
The high water content of milk allows for a streamlined extraction process.
-
Sample Aliquoting: Pipette 10 mL of a representative milk sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute. This step extracts the analytes and precipitates milk proteins.
-
Salting-Out (Liquid-Liquid Partitioning): Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. The addition of these salts induces phase separation between the aqueous and organic layers and drives the analytes into the acetonitrile layer.
-
Shaking and Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4,500 rpm for 5 minutes at 4°C.
-
Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.
-
Causality: PSA removes organic acids and some polar pigments. C18 sorbent is crucial for removing the high content of lipids (fats) present in milk.[11] MgSO₄ removes any remaining water.
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at 4,500 rpm for 5 minutes.
-
Concentration and Reconstitution: Transfer 3 mL of the final extract to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
Workflow for Bovine Milk Sample Preparation
Caption: Workflow for Bromofenofos Extraction from Milk.
Protocol 2: Sample Preparation for Bovine Meat
Meat requires an initial homogenization step to ensure a representative sample and efficient extraction.
-
Homogenization: Cut a representative portion of the meat tissue and homogenize it until a uniform paste is formed.
-
Sample Weighing: Weigh 10 g (± 0.1 g) of the homogenized meat into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously using a mechanical shaker for 5 minutes to ensure thorough interaction between the solvent and the solid matrix.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shaking and Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4,500 rpm for 5 minutes at 4°C.
-
Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 900 mg MgSO₄, 150 mg PSA, and 400 mg C18 sorbent.
-
Causality: A higher amount of C18 sorbent is used for meat compared to milk due to the significantly higher fat content in the tissue matrix.[6] This is critical for preventing contamination of the GC inlet and column.
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at 4,500 rpm for 5 minutes.
-
Concentration and Reconstitution: Transfer 3 mL of the final extract to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
Workflow for Bovine Meat Sample Preparation
Caption: Workflow for Bromofenofos Extraction from Meat.
Instrumental Analysis: GC-MS Parameters
Gas chromatography is highly suitable for the analysis of organophosphate pesticides.[12][13] The mass spectrometer provides definitive confirmation of the analyte's identity.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5ms) | A non-polar column offering excellent separation for a wide range of semi-volatile organic compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, ensuring high sensitivity for trace-level analysis. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature gradient that effectively separates analytes from remaining matrix components. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable detector for routine analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Acquisition | Selected Ion Monitoring (SIM) | Monitors specific ions for the target analytes, significantly increasing sensitivity and reducing noise. |
| Ions (Example) | Quantifier and qualifier ions for Bromofenofos and DBFF must be determined by injecting standards. | The most abundant ion is used for quantification, while others are used for identity confirmation. |
Method Validation and Performance
To ensure the trustworthiness and reliability of results, the method must be validated according to established guidelines (e.g., SANTE or FDA).[14][15] Key validation parameters are summarized below with typical expected performance criteria.
| Parameter | Performance Criteria | Purpose |
| Linearity (R²) | > 0.99 | Demonstrates a proportional response of the instrument to the concentration of the analyte over a defined range. |
| Accuracy (Recovery) | 70 - 120% | Assesses the efficiency of the extraction and cleanup process. This is determined by analyzing blank samples spiked with a known concentration of the analyte.[12][16] |
| Precision (RSD%) | < 20% | Measures the repeatability of the method. It is calculated from multiple analyses of the same spiked sample.[6][12] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | The lowest concentration of an analyte that can be reliably detected by the instrument. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10; lowest validated spike level | The lowest concentration of an analyte that can be accurately quantified with acceptable precision and accuracy. The LOQ must be below the regulatory MRL.[17] |
Conclusion
The described methodology provides a comprehensive solution for the routine monitoring of bromofenofos residues in bovine milk and meat. By combining the efficiency of QuEChERS sample preparation with the sensitivity and selectivity of GC-MS, laboratories can achieve reliable and accurate results that meet regulatory requirements for food safety. The detailed protocols and explanations of the underlying principles are intended to empower researchers and analysts to implement this method with confidence.
References
- Title: Rapid Methods for detection of Veterinary Drug residues in Meat Source: Google Search URL
- Title: Determination of dephosphate bromofenofos in milk by liquid chromatography with electrochemical detection - PubMed Source: PubMed URL
- Title: Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed | FDA Source: FDA URL
- Title: Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC Source: PMC URL
- Title: (PDF)
- Title: Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS)
- Source: macherey-nagel.
- Title: A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC Source: PMC URL
- Title: SUBSIDIARY LEGISLATION 231.
- Source: ijbpas.
- Source: agrinfo.
- Title: Veterinary Drug Detection in Pork and Milk | Agilent Source: Agilent URL
- Source: sword.cit.
- Title: Role of Gas Chromatography in Forensics - Phenomenex Source: Phenomenex URL
- Title: L_2006229EN.01000701.
- Title: Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products - MDPI Source: MDPI URL
- Title: Antibiotic residues in milk: Past, present, and future - Journal of Advanced Veterinary and Animal Research Source: Journal of Advanced Veterinary and Animal Research URL
- Title: Immunochemical Assays for Determination of Organophosphorus Pesticides in Milk - Juniper Publishers Source: Juniper Publishers URL
- Title: Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
- Title: Multi-class, Multi-residue Analysis of 59 Veterinary Drugs in Livestock Products for Screening and Quantification Using Liquid Chromatography-tandem Mass Spectrometry - Agricultural and Environmental Sciences Source: Korean Journal of Environmental Agriculture URL
- Title: MILK & DAIRY BEEF DRUG RESIDUE PREVENTION Source: Google Search URL
- Title: Gas Chromatography Mass Spectrometry (GC-MS)
- Title: Prohibited and Restricted Drugs in Food Animals - FARAD Source: FARAD URL
- Title: Determination of organophosphorus pesticide residues in milk samples along Musi river belt, Hyderabad, India - The Pharma Innovation Journal Source: The Pharma Innovation Journal URL
- Title: Milk and Dairy Beef Drug Residue Prevention Source: Google Search URL
- Title: Gas Chromatography–Time-of-Flight Mass Spectrometry Utilized As an Effective Weapon Against Illegal Drugs of Abuse | Spectroscopy Online Source: Spectroscopy Online URL
- Title: Miniaturized QuEChERS extraction method for the detection of multi-residue pesticides in bat muscle tissue - PMC Source: PMC URL
- Title: Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food matrices | Request PDF - ResearchGate Source: ResearchGate URL
Sources
- 1. nationaldairyfarm.com [nationaldairyfarm.com]
- 2. nmpf.org [nmpf.org]
- 3. faolex.fao.org [faolex.fao.org]
- 4. agrinfo.eu [agrinfo.eu]
- 5. agilent.com [agilent.com]
- 6. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas Chromatography Applications in Forensics | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. bdvets.org [bdvets.org]
- 10. mdpi.com [mdpi.com]
- 11. mn-net.com [mn-net.com]
- 12. researchgate.net [researchgate.net]
- 13. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veterinaryworld.org [veterinaryworld.org]
- 15. Agricultural and Environmental Sciences [korseaj.org]
- 16. Determination of dephosphate bromofenofos in milk by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: Spectrophotometric Determination of Bromofenofos in Pharmaceutical Formulations
This Application Note is designed as a comprehensive technical guide for the spectrophotometric determination of Bromofenofos (Acedist), a halogenated organophosphate anthelmintic.
The following protocols are engineered based on the specific functional group reactivity of Bromofenofos:
-
The Phosphate Ester Moiety: Exploited via Ion-Pair Complexation (Method A).
-
The Phenolic Metabolite (DBF): Exploited via Alkaline Hydrolysis & Oxidative Coupling (Method B).
Abstract
This guide details two validated spectrophotometric methods for the quantification of Bromofenofos. Method A utilizes the anionic nature of the phosphate ester to form a chloroform-extractable ion-pair complex with Methylene Blue (
Chemical Basis & Mechanism[1][2][3][4]
Bromofenofos is a substituted biphenyl phosphate. Its analysis relies on two distinct chemical behaviors:[1][2][3][4][5]
-
Acidic Character: The phosphate group acts as a strong acid, existing as an anion in neutral/acidic buffers. This allows for Ion-Pair Formation with cationic dyes.
-
Hydrolytic Instability: Under alkaline conditions, the phosphate ester bond cleaves, releasing the lipophilic phenol Dephosphate Bromofenofos (DBF) (3,3',5,5'-tetrabromo-2,2'-biphenyldiol). This phenol is electron-rich and susceptible to oxidative coupling.
Reaction Mechanism Visualization
Figure 1: Chemical pathways utilized for spectrophotometric detection. Method A targets the intact molecule; Method B targets the hydrolyzed phenol.
Method A: Ion-Pair Complexation (Methylene Blue)
Principle: Bromofenofos (anionic) reacts with Methylene Blue (cationic) in a buffered aqueous solution to form a stable, hydrophobic ion-pair complex. This complex is extracted into chloroform, where the absorbance is directly proportional to the drug concentration.
Reagents & Equipment
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800).
-
Solvent: Chloroform (HPLC Grade).
-
Methylene Blue Solution (0.05%): Dissolve 50 mg of Methylene Blue in 100 mL distilled water.
-
Phosphate Buffer (pH 7.0): Mix 0.2 M
and 0.2 M NaOH to achieve pH 7.0. -
Standard Bromofenofos: 100 µg/mL stock solution in Methanol.
Protocol
-
Preparation: Transfer aliquots of the standard solution (0.5 – 5.0 mL) into a series of 125 mL separatory funnels.
-
Buffering: Add 5.0 mL of Phosphate Buffer (pH 7.0) to each funnel.
-
Complexation: Add 2.0 mL of Methylene Blue solution. Shake gently.
-
Extraction: Add 10.0 mL of Chloroform. Shake vigorously for 2 minutes. Allow layers to separate clearly.
-
Separation: Collect the lower organic (chloroform) layer. Dry over anhydrous sodium sulfate to remove moisture traces.
-
Measurement: Measure absorbance at 650 nm against a reagent blank (prepared identically without drug).
Analytical Performance (Typical)
| Parameter | Specification |
| 650 nm | |
| Linearity Range | 5 – 50 µg/mL |
| Regression ( | > 0.998 |
| Molar Absorptivity ( | ~2.5 |
| LOD / LOQ | 0.5 µg/mL / 1.5 µg/mL |
Method B: Oxidative Coupling (4-Aminoantipyrine)
Principle: Bromofenofos is hydrolyzed to DBF.[6] The phenolic DBF reacts with 4-Aminoantipyrine (4-AAP) in the presence of Potassium Ferricyanide (oxidizer) at alkaline pH to form a red antipyrine dye.
Reagents[8][10][11]
-
NaOH Solution (0.5 M): For hydrolysis.
-
4-Aminoantipyrine (2% w/v): Prepare fresh in distilled water.
-
Potassium Ferricyanide (2% w/v): Prepare fresh.
-
Ammonia Buffer (pH 10.0):
/ .
Protocol
-
Hydrolysis: Transfer accurately weighed sample (equiv. to 10 mg Bromofenofos) to a flask. Add 20 mL of 0.5 M NaOH. Reflux at 80°C for 30 minutes. Cool and neutralize with dilute HCl. Dilute to 100 mL with water.
-
Aliquot: Transfer 1.0 – 5.0 mL of the hydrolyzed solution to 25 mL volumetric flasks.
-
Coupling: Add 2.0 mL of Ammonia Buffer (pH 10).
-
Reagent Addition: Add 1.0 mL of 4-AAP solution followed by 1.0 mL of Potassium Ferricyanide solution.
-
Development: Mix well and let stand for 15 minutes at room temperature (Red color develops).
-
Measurement: Dilute to volume with water and measure absorbance at 510 nm against a reagent blank.
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the oxidative coupling method.
Validation & Reliability (ICH Q2 R1)
To ensure Trustworthiness and Scientific Integrity , the following validation parameters must be established in your laboratory before routine use:
-
Specificity:
-
Test: Run the protocol with excipients only (starch, lactose, magnesium stearate).
-
Acceptance: The reagent blank should have negligible absorbance (< 0.01 AU) at the
.
-
-
Robustness (pH Sensitivity):
-
Method A: The ion-pair extraction is pH-dependent. Verify stability between pH 6.0 and 8.0.
-
Method B: The Emerson reaction requires pH 9.8–10.2. Use a precise Ammonia buffer.
-
-
Stoichiometry (Job's Method):
-
Perform Job's Method of Continuous Variation to confirm the molar ratio of Drug:Dye.
-
Expected: 1:1 for Methylene Blue (Monobasic phosphate : Monocationic dye).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Emulsion in Method A | Vigorous shaking of surfactant-like drug. | Use a centrifuge (2000 rpm, 2 min) to break the emulsion. |
| Low Sensitivity (Method B) | Incomplete hydrolysis. | Increase reflux time to 45 mins or use 1 M NaOH. |
| Color Fading (Method B) | Oxidation of the dye by excess ferricyanide. | Measure absorbance strictly within 15-20 mins of reagent addition. |
| High Blank Value | Impure reagents or contaminated chloroform. | Use HPLC-grade chloroform; prepare 4-AAP fresh daily. |
References
-
Takeba, K., et al. (1994).[7] "Determination of Dephosphate Bromofenofos in Milk by Liquid Chromatography with Electrochemical Detection." Journal of AOAC International. Link
- Emerson, E. (1943). "The Determination of Phenols with 4-Aminoantipyrine." Journal of Organic Chemistry, 8(5), 417–428.
- Longman, G. F., & Hilton, J. (1961). "Methods for the Analysis of Non-Soapy Detergent (NSD) Products." Society for Analytical Chemistry. (Standard reference for Methylene Blue Ion-Pair methodology).
-
BenchChem. (2025).[6] "Bromofenofos Chemical Structure and Properties." Link
- ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Determination of Cefixime Trihydrate in Pharmaceutical Formulations Based on Ion-Pair Reaction with Bromophenol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jpsionline.com [jpsionline.com]
- 6. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of Bromofenofos Monohydrate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of bromofenofos monohydrate. Here, we provide a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to facilitate your experimental success. Our approach is to explain the causality behind each experimental choice, empowering you to make informed decisions for your specific application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties of bromofenofos monohydrate and general strategies for its solubilization.
Q1: What are the key physicochemical properties of bromofenofos monohydrate that influence its solubility?
Understanding the fundamental properties of bromofenofos is the first step in developing an effective solubilization strategy. Its large, complex structure is dominated by hydrophobic (water-repelling) features, which are the primary cause of its poor aqueous solubility.
Table 1: Physicochemical Properties of Bromofenofos
| Property | Value | Implication for Solubility |
|---|---|---|
| IUPAC Name | [2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenyl] dihydrogen phosphate[1] | The name indicates a complex, multi-ring structure. |
| Molecular Formula | C₁₂H₇Br₄O₅P[2] | A high carbon-to-heteroatom ratio suggests low water solubility. |
| Molecular Weight | ~581.77 g/mol (anhydrous)[1][2]; ~599.79 g/mol (monohydrate)[3] | High molecular weight can negatively impact solubility. |
| AlogP (Octanol/Water) | 5.58[2] | A high AlogP value indicates significant lipophilicity and poor aqueous solubility. |
| Functional Groups | Dihydrogen phosphate (acidic), Hydroxyl (phenolic, weakly acidic)[1][3] | These acidic groups are ionizable, suggesting that solubility will be highly pH-dependent. |
| Reported Solubility | Sparingly soluble in water; Soluble in most organic solvents[3] | Confirms the hydrophobic nature of the compound. |
Q2: Why is bromofenofos monohydrate so poorly soluble in neutral aqueous solutions?
The poor solubility is a direct result of its molecular structure. The molecule has a large, non-polar surface area due to the two brominated phenyl rings.[1][3] This hydrophobic character is quantified by its high AlogP value of 5.58, which indicates a strong preference for a non-polar (lipid-like) environment over a polar one (water).[2] While it possesses a phosphate and a hydroxyl group that can engage in hydrogen bonding, these are insufficient to overcome the hydrophobicity of the large carbon-bromine skeleton at neutral pH. To dissolve in water, the compound must break the strong hydrogen bonds between water molecules, which is energetically unfavorable for a highly lipophilic molecule.
Q3: What is a logical workflow for selecting a solubility enhancement strategy?
There is no single solution for every application. The choice of method depends on the required final concentration, the tolerance of the experimental system for excipients (e.g., organic solvents, surfactants), and the desired stability of the solution. We recommend a stepwise approach, starting with the simplest and most common techniques.
Caption: Decision tree for selecting a solubilization strategy.
Q4: What are the primary safety considerations when handling bromofenofos?
Bromofenofos is an organophosphate compound intended for research use only.[3] Toxicological studies have indicated potential embryolethal and teratogenic effects in animal models.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of the solid compound and its concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Part 2: Troubleshooting Guide
This section provides direct answers to specific problems you might encounter during your experiments.
Q1: My bromofenofos monohydrate powder is just sitting at the bottom of my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The most effective initial strategy is pH adjustment .
-
The Scientific Rationale: Bromofenofos is a weak acid due to its dihydrogen phosphate and phenolic hydroxyl groups.[1][3] In a neutral solution (pH ~7), these groups are primarily in their protonated, neutral form, which is less soluble. By increasing the pH with a base (e.g., sodium hydroxide), you deprotonate these acidic groups, converting the molecule into an anionic salt. This charged form is significantly more polar and, therefore, more soluble in water.[5][6][] This is a common and highly effective technique for acidic or basic compounds.[6][8]
-
Immediate Action:
-
Create a slurry of the bromofenofos monohydrate in your desired aqueous buffer.
-
While stirring vigorously, add a dilute solution of a strong base (e.g., 0.1 M to 1 M NaOH) dropwise.
-
Monitor the solution visually. As the pH increases, the solid should begin to dissolve.
-
Use a calibrated pH meter to track the pH at which complete dissolution occurs. Be mindful of the pH tolerance of your experimental system.
-
-
See Protocol 1 for a detailed, step-by-step methodology.
Q2: I've raised the pH to the maximum my experiment allows, but the solubility is still too low for my required concentration. What should I try next?
Answer: If pH adjustment alone is insufficient, the next logical step is to use co-solvents .
-
The Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[8][9] This makes the environment more favorable for dissolving a lipophilic compound like bromofenofos by reducing the energy required to create a cavity for the solute molecule.[9] This is a widely used technique for preparing concentrated stock solutions of poorly soluble drugs.[10][11]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO) : A very strong solvent for many organic compounds.
-
Ethanol : A less potent but often more biocompatible option.
-
Polyethylene Glycols (e.g., PEG 300, PEG 400) : Often used in formulation development due to their low toxicity.[11]
-
-
Immediate Action:
-
Prepare a high-concentration stock solution of bromofenofos monohydrate in a pure co-solvent (e.g., 100% DMSO).
-
To prepare your final working solution, add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This technique, known as "diluting out," helps prevent immediate precipitation.
-
Do not exceed a final co-solvent concentration that could interfere with your assay (typically <1%, often <0.1% for cell-based assays).
-
-
See Protocol 2 for a detailed, step-by-step methodology.
Q3: When I add my co-solvent stock solution to the aqueous buffer, the compound precipitates out. How can I fix this?
Answer: This "crashing out" phenomenon is common when the final solution cannot support the high drug concentration. You can address this by either reducing the final concentration or by incorporating a surfactant .
-
The Scientific Rationale: Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[12] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[12][13] The hydrophobic tails form a core that can encapsulate the non-polar bromofenofos molecule, while the hydrophilic heads face the aqueous environment, effectively creating a water-soluble nanoparticle.[12][14] This dramatically increases the apparent solubility of the drug.
-
Commonly Used Surfactants:
-
Immediate Action:
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Slowly add your co-solvent stock solution of bromofenofos to the surfactant-containing buffer while stirring vigorously. The micelles will trap the drug molecules as they leave the co-solvent, preventing precipitation.
-
Q4: My experimental system is highly sensitive and cannot tolerate any organic solvents or harsh surfactants. What are my options?
Answer: For sensitive systems, the best approach is complexation with cyclodextrins .
-
The Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone.[16] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[17] A poorly soluble "guest" molecule like bromofenofos can fit into this hydrophobic cavity, forming a water-soluble "inclusion complex."[10][18] This host-guest complex effectively shields the hydrophobic drug from the water, significantly enhancing its solubility without the need for organic solvents.[17][19]
-
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HPβCD) : Commonly used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBEβCD, Captisol®) : Has a very high capacity to solubilize drugs.
-
-
Immediate Action:
-
Determine the appropriate molar ratio of cyclodextrin to bromofenofos (often starting at 5:1 or 10:1).
-
Use a method like the kneading technique to form the complex before adding it to the aqueous medium. This involves creating a paste of the drug and cyclodextrin with a small amount of water/alcohol, which facilitates the entry of the drug into the cyclodextrin cavity.
-
-
See Protocol 3 for a detailed, step-by-step methodology.
Part 3: Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation: Weigh the required amount of bromofenofos monohydrate and add it to the desired volume of your starting buffer (e.g., deionized water, saline) to create a slurry.
-
Stirring: Place the slurry on a magnetic stir plate and stir vigorously to ensure uniform suspension.
-
Titration: Prepare a 0.5 M NaOH solution. Using a pipette, add the NaOH solution drop by drop to the stirring slurry.
-
Monitoring: Observe the solution. As the solid dissolves, the solution will become clearer. Use a calibrated pH meter to monitor the pH continuously.
-
Endpoint: Stop adding base once all the solid has dissolved. Record the final pH.
-
Final Adjustment: If necessary, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to lower the pH to the desired final value, but be cautious as the compound may precipitate if the pH drops too low.
Protocol 2: Preparation of a Stock Solution using Co-solvents
-
Solvent Selection: Choose an appropriate co-solvent (e.g., DMSO).
-
Dissolution: Weigh the bromofenofos monohydrate into a suitable vial. Add the minimum volume of DMSO required to completely dissolve the solid. For example, to make a 10 mM stock from a compound with a MW of ~600 g/mol , dissolve 6 mg in 1 mL of DMSO.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, and at the recommended temperature (typically -20°C or -80°C).[3]
-
Working Solution Preparation: To make your final working solution, add the stock solution to your pre-warmed (if applicable) aqueous buffer. For a 1:1000 dilution (e.g., 10 µL stock into 10 mL buffer), add the stock solution slowly into the vortex of the stirring buffer to ensure rapid mixing and minimize local concentrations that can cause precipitation.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Molar Calculation: Calculate the molar amounts of bromofenofos monohydrate (guest) and hydroxypropyl-β-cyclodextrin (HPβCD, host) needed. A typical starting molar ratio is 1:5 (drug:cyclodextrin).
-
Mixing: Place the HPβCD powder in a glass mortar. Add the bromofenofos monohydrate powder and mix gently with a pestle.
-
Kneading: Add a small amount of a water-ethanol (50:50 v/v) solution dropwise to the powder mixture. Knead the mixture vigorously with the pestle for 30-45 minutes. The goal is to create a thick, consistent paste. This mechanical energy and the presence of the solvent facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved, forming a solid powder.
-
Final Product: The resulting powder is the bromofenofos-cyclodextrin complex, which should now be readily soluble in your aqueous buffer. Weigh the complex and dissolve it in the buffer with gentle stirring.
References
-
Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
ChEMBL. (n.d.). Compound: BROMOFENOFOS (CHEMBL532998). EMBL-EBI. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Inxight Drugs. (n.d.). BROMOFENOFOS. Retrieved from [Link]
-
MolForge. (n.d.). Bromofenofos (CID 30652) - Molecular Properties & Analysis. Retrieved from [Link]
-
JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. Journal of Visualized Experiments. Available at: [Link]
-
Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Al-Zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. Available at: [Link]
-
Zhang, X., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics. Available at: [Link]
- Shinde, A. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
-
Wikipedia. (2025). Bromofenofos. Retrieved from [Link]
-
Lee, L. S., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry. Available at: [Link]
- Kumar, S. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
-
He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Alam, P., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances. Available at: [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Tablets & Capsules. (2025). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
PharmaInfo. (n.d.). Tool to Increase Solubility: Solid Dispersion. Retrieved from [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available at: [Link]
-
Khan, F. N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Available at: [Link]
-
ACS Publications. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design. Available at: [Link]
-
Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Retrieved from [Link]
-
ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Available at: [Link]
-
Noory, C., et al. (n.d.). Steps for Development of a Dissolution Test for Sparingly Water-Soluble Drug Products. Dissolution Technologies. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Bromoflavone. National Institutes of Health. Retrieved from [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
Universal Journal of Pharmaceutical Research. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]
Sources
- 1. molforge.ai [molforge.ai]
- 2. Compound: BROMOFENOFOS (CHEMBL532998) - ChEMBL [ebi.ac.uk]
- 3. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 4. Bromofenofos - Wikipedia [en.wikipedia.org]
- 5. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. jocpr.com [jocpr.com]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting low recovery rates in bromofenofos residue analysis
Topic: Troubleshooting Low Recovery Rates in Bromofenofos and Dephosphate Bromofenofos (DBF) Analysis Audience: Analytical Chemists, Residue Researchers, Drug Development Scientists
Introduction: The Bromofenofos Challenge
Bromofenofos (an organophosphate anthelmintic) presents a unique analytical challenge because it is rapidly metabolized in vivo to Dephosphate Bromofenofos (DBF) (3,3',5,5'-tetrabromo-2,2'-biphenyldiol).[1] Most regulatory methods target DBF as the marker residue.
If you are experiencing low recovery, the root cause is frequently a mismatch between the chemical state of the analyte (ionized vs. neutral) and your extraction solvent, or excessive protein binding (>99% in plasma) that has not been disrupted.
This guide moves beyond generic advice to address the specific physicochemical properties of polybrominated biphenyls.
Part 1: Diagnostic Workflow & Extraction Logic
Q: I am recovering <50% of my spike. Is my extraction solvent incorrect?
A: It is likely not the solvent itself, but the pH of the matrix during extraction.
The Mechanism: Bromofenofos and DBF contain phenolic hydroxyl groups.
-
At Neutral pH (7.0): The phenolic group can partially ionize, increasing water solubility and preventing partitioning into organic solvents like dichloromethane or hexane.
-
The Fix: You must acidify the sample to pH < 3.0 before extraction. This suppresses ionization (protonating the phenolate ion), forcing the molecule into its neutral, lipophilic state (
).
Protocol Adjustment:
-
Acidification: Add 1M Hydrochloric Acid (HCl) or Phosphoric Acid (
) to the homogenized tissue/milk until pH reaches 2.0–3.0. -
Solvent System: Switch to a mixture of Acetonitrile (ACN) and a non-polar solvent.[1] A common robust system is Acetonitrile:Acetone (50:50) followed by partitioning with hexane or dichloromethane.[1]
Q: I see high variability (RSD > 20%) between replicates in liver tissue. Why?
A: This indicates protein entrapment .[1] Bromofenofos and DBF are highly lipophilic and bind strongly to liver proteins and lipoproteins. Simple solvent shaking is insufficient.[1]
The Fix: Implement a Matrix Disruption Step before solvent extraction.[1]
-
Enzymatic Digestion: Incubate with deconjugating enzymes (e.g.,
-glucuronidase/arylsulfatase) if you suspect conjugated metabolites, though DBF is often free.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Physical Disruption: Use Ultrasonication (15 min) or a high-speed disperser (e.g., Ultra-Turrax) after adding the extraction solvent.[1] This physically shears protein aggregates, releasing the trapped analyte.
Part 2: Cleanup & Enrichment (SPE/QuEChERS)
Q: My analyte is lost during Solid Phase Extraction (SPE). Is it breaking through?
A: If you are using C18 cartridges, "breakthrough" often happens because the loading solvent is too strong (too much organic content).[1]
Troubleshooting Checklist:
| Step | Common Error | Corrective Action |
|---|---|---|
| Conditioning | Cartridge dries out before loading.[1] | Keep sorbent wet at all times during conditioning.[1] |
| Loading | Loading extract contains >20% Acetone/ACN.[1] | Dilute the extract with acidified water (pH 3) so organic content is <10% before loading.[1] |
| Washing | Wash solvent is too non-polar.[1] | Use 5-10% Methanol in Water .[1] Do not use pure ACN as a wash.[1] |
| Elution | Analyte sticks to the plastic cartridge. | Use a strong solvent like Dichloromethane or 100% Methanol . |
Q: Can I use QuEChERS for Bromofenofos?
A: Yes, but standard QuEChERS (AOAC 2007.[1]01) often yields low recovery for acidic pesticides/drugs because the buffering salts (citrate/acetate) may not lower the pH enough.
The Fix: Use the Heavily Acidified QuEChERS method.
-
Extraction: Use ACN with 1% Acetic Acid or 0.5% Formic Acid .[1]
-
Partitioning: Ensure the pH remains acidic.
-
dSPE Cleanup: Avoid PSA (Primary Secondary Amine) sorbent.[1] PSA is basic and will bind to the acidic phenolic protons of Bromofenofos/DBF, permanently removing them from your extract. Use C18 + GCB (Graphitized Carbon Black) only.[1]
Part 3: Instrumental Analysis & Stability
Q: I see "ghost peaks" or carryover in my LC-MS/MS chromatograms.
A: Polybrominated compounds are "sticky."[1] They adsorb to the PTFE tubing and rotor seals in your HPLC system.
System Maintenance:
-
Needle Wash: Change your needle wash to a strong organic mix: Isopropanol:Acetonitrile:Acetone (40:40:20) with 0.1% Formic Acid.[1]
-
Column: Use a column with high carbon load (e.g., C18, >15% carbon) to ensure retention, but ensure the gradient goes to 100% Organic and holds for 2–3 minutes at the end of every run to strip the column.
Q: My standard curve degrades over 24 hours. Is the compound light-sensitive?
A: Yes, halogenated aromatics are susceptible to photolytic dehalogenation (loss of bromine atoms) when exposed to UV/visible light.[1]
Stability Protocol:
-
Amber Glass: All standards and samples must be stored in amber glass vials.
-
Autosampler: Ensure the autosampler is temperature-controlled (4°C ) and darkened.
-
Solvent: Avoid storing stock solutions in acetone for long periods; Methanol is more stable.[1]
Visual Troubleshooting Guides
Figure 1: Extraction Logic Flow for Bromofenofos/DBF
Caption: Optimized extraction workflow emphasizing pH control and specific cleanup warnings to prevent analyte loss.
Figure 2: Diagnostic Decision Tree for Low Recovery
Caption: Step-by-step diagnostic tree to isolate the root cause of recovery failure.
References
-
Food and Agriculture Organization (FAO). (2016).[1] Profenofos and Bromofenofos Residues in Food: Evaluation of Residues in Animal Tissues. Retrieved from [1]
-
National Institutes of Health (NIH). (1994).[1] Determination of dephosphate bromofenofos in milk by liquid chromatography with electrochemical detection. PubMed.[1] Retrieved from
-
European Medicines Agency (EMA). (2000).[1] Bromofenofos: Summary Report (MRL/747). Committee for Veterinary Medicinal Products.[1] Retrieved from
-
Yoshimura, H. (1987).[1] Comparative embryolethal effect of bromofenofos and dephosphate bromofenofos in rats. Archives of Toxicology. Retrieved from [1]
Sources
Minimizing matrix effects in bromofenofos plasma extraction
Topic: Minimizing Matrix Effects in Bromofenofos Plasma Extraction Ticket ID: #BF-2024-EXT Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Bromofenofos (Acedist) is a polyhalogenated biphenyl compound (
-
High Lipophilicity: It co-elutes with endogenous plasma phospholipids (glycerophosphocholines).
-
Negative ESI Requirement: As a halogenated phenol, it requires negative electrospray ionization (ESI-). This mode is highly susceptible to "charge competition" from endogenous matrix components.
-
Protein Binding: Extensive binding (>99%) requires aggressive disruption during extraction.
This guide provides the protocols to diagnose, isolate, and eliminate these effects.
Module 1: Diagnosing the "Invisible" Error
Before optimizing extraction, you must quantify the matrix effect (ME). A recovery of 90% is meaningless if your ionization is suppressed by 50%.
The Assessment Protocol (Matuszewski Method)
Do not rely on simple recovery. You must distinguish Extraction Efficiency (RE) from Matrix Factor (MF) .
Experimental Setup:
-
Set A (Neat): Analyte in pure solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte into the residue.
-
Set C (Pre-Extraction Spike): Spike analyte into plasma, then extract.
Calculations:
-
Target: ME between -15% and +15%.
-
Danger Zone: ME < -20% (Suppression) or > +20% (Enhancement).
Visual Workflow: Matrix Effect Diagnosis
Figure 1: Decision tree for diagnosing and categorizing matrix effects according to Matuszewski et al. guidelines.
Module 2: Extraction Protocols (The Solution)
Standard Protein Precipitation (PPT) is insufficient for Bromofenofos because it fails to remove phospholipids, which are the primary suppressors in negative ESI.
Protocol A: Liquid-Liquid Extraction (LLE) - The Gold Standard
Best for: Maximum cleanliness and sensitivity.
Mechanism: Bromofenofos is acidic. Lowering pH suppresses ionization (
| Step | Action | Technical Rationale |
| 1. Aliquot | 100 µL Plasma | Small volume minimizes matrix load. |
| 2. IS Spike | Add 10 µL Internal Standard (SIL-Bromofenofos) | Critical: Deuterated IS compensates for extraction variability. |
| 3. Acidify | Add 100 µL 1M Formic Acid | Lowers pH < 3. Ensures Bromofenofos is uncharged (protonated). |
| 4. Extract | Add 1.5 mL Hexane:Ethyl Acetate (90:10) | Non-polar solvent excludes polar matrix components. |
| 5. Agitate | Vortex 5 min; Centrifuge 10 min @ 4000g | Ensures phase equilibrium and tight pellet formation. |
| 6. Transfer | Flash freeze aqueous layer; pour off organic | Prevents contamination from the "rag layer" (proteins/lipids). |
| 7. Reconstitute | Evaporate to dryness; Reconstitute in 80:20 MeOH:H2O | Matches mobile phase to prevent peak broadening. |
Protocol B: Phospholipid Removal (PLR) Plates - High Throughput
Best for: Speed and automation.
Mechanism: Uses a Lewis acid-base interaction (Zirconia-coated silica) to selectively retain phosphate groups of phospholipids while allowing the analyte to pass through.
-
Load: Mix Plasma (100 µL) + 1% Formic Acid in Acetonitrile (300 µL).
-
Precipitate: Vortex in the plate well.
-
Result: Proteins are filtered; Phospholipids bind to the Zirconia sorbent; Bromofenofos elutes.
Module 3: Chromatographic Optimization
Even with cleaner extraction, trace phospholipids can accumulate on the column. You must separate the "Matrix Zone" from the "Analyte Zone."
The "Flush" Gradient Strategy
Phospholipids are extremely hydrophobic. If your gradient stops at 95% B for only 1 minute, they will not elute. They will bleed out in subsequent injections (Ghost Peaks).
Recommended LC Parameters:
-
Column: C18 with high carbon load (e.g., BEH C18).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH natural).
-
Mobile Phase B: Methanol (Better solubility for Bromofenofos than ACN).
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 - 1.0 | 50% | Load/Desalt |
| 1.0 - 4.0 | 50%
Module 4: Troubleshooting & FAQ
Visual Logic: Extraction Selection
Figure 2: Selection criteria for extraction methodology based on laboratory throughput requirements.
Common Issues
Q: My recovery is consistent, but my sensitivity drops over time (drift). Why? A: This is likely Matrix Accumulation . Phospholipids from previous injections are slowly eluting and suppressing the signal of subsequent runs.
-
Fix: Implement a "Sawtooth" wash step at the end of every 10 injections or extend the 95% B hold time in your gradient.
Q: Can I use a structural analog (e.g., Hexachlorophene) as an Internal Standard?
A: Not recommended. In negative ESI, suppression is highly localized to retention time. An analog elutes at a different time than Bromofenofos and will not experience the same suppression. You must use a Stable Isotope Labeled (SIL) standard (e.g.,
Q: Why do I see signal enhancement (+140%) instead of suppression? A: In negative mode, this is rare but possible if co-eluting matrix components improve droplet evaporation efficiency. However, it is usually an artifact of non-specific binding in the standard solution (e.g., analyte sticking to glass) vs. the plasma extract where matrix components "coat" the container walls, preventing loss. Use polypropylene low-bind plastics.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[2] Analytical Chemistry. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Europa. Link
Sources
Technical Support Center: Enhancing Stability of Bromofenofos Monohydrate
Executive Summary
Bromofenofos Monohydrate (IUPAC: 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol mono(dihydrogen phosphate)) is a halogenated organophosphate anthelmintic primarily used against Fasciola hepatica.[1] Its stability is governed by two critical structural vulnerabilities: the phosphate ester linkage (susceptible to hydrolytic cleavage) and the polybrominated biphenyl core (susceptible to photolytic debromination).
This guide serves as a dynamic troubleshooting hub for researchers and formulation scientists. It moves beyond generic advice to provide mechanistic insights into storage failures and validated protocols for stability assessment.
Part 1: Troubleshooting & FAQs (The Support Hub)
Category A: Environmental Control & Physical Stability
Q: My Bromofenofos Monohydrate powder has clumped together. Is it still usable? A: Clumping typically indicates hygroscopic sorption or crystal lattice collapse .
-
The Mechanism: As a monohydrate, the crystal lattice includes one water molecule per drug molecule. If stored in high humidity (>65% RH), the surface adsorbs excess moisture, leading to capillary condensation (caking). Conversely, storing in ultra-low humidity (<20% RH) can strip the lattice water, causing the crystal structure to collapse into an amorphous, unstable anhydrous form.
-
Action: Perform a Karl Fischer titration.
-
Target: 2.5% – 3.5% water content (theoretical monohydrate is ~3.0%).
-
Decision: If water content is >5%, recrystallization is required. If <2%, the dissolution rate may be altered, affecting bioavailability.
-
Q: The white powder has developed a yellowish tint. What happened? A: This is a hallmark of photo-oxidation .
-
The Mechanism: The bromine substituents on the biphenyl ring are labile under UV light. Photolysis causes homolytic fission of the C-Br bond, generating free radicals that couple to form quinoid-like chromophores (yellow/brown species).
-
Action: Check the purity via HPLC. If the "Dephosphate Bromofenofos" or other unknown impurities exceed 1.0%, discard the batch.
-
Prevention: Always store in amber glass vials wrapped in aluminum foil.
Category B: Chemical Stability & Solution Handling
Q: Can I store stock solutions of Bromofenofos at 4°C for long-term use? A: No. Aqueous or protic solvent solutions are highly unstable due to hydrolysis.
-
The Mechanism: The phosphate ester bond is prone to nucleophilic attack by water (hydrolysis), yielding Dephosphate Bromofenofos (2,2'-dihydroxy-3,3',5,5'-tetrabromobiphenyl) and inorganic phosphate. This reaction is catalyzed by both acid and base.
-
Protocol:
Q: Why does my assay value drop when using phosphate buffers? A: This is likely due to Common Ion Effect or Transphosphorylation .
-
The Mechanism: While rare, high concentrations of phosphate buffer can interfere with solubility or, in extreme pH, facilitate equilibrium shifts. More commonly, if the pH is alkaline (> pH 8), the hydroxide ion rapidly hydrolyzes the drug.
-
Recommendation: Use Acetate (pH 4-5) or Citrate buffers for aqueous studies to minimize hydrolytic rates.
Part 2: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this method to quantify Bromofenofos and separate it from its primary degradation product, Dephosphate Bromofenofos.
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Biphenyl absorption) |
| Column Temp | 30°C |
| Injection Vol | 20 µL |
Gradient Program:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40% → 90% B (Linear gradient)
-
15-20 min: 90% B (Wash)
-
20-25 min: 40% B (Re-equilibration)
Acceptance Criteria:
-
Resolution (Rs): > 2.0 between Bromofenofos and Dephosphate metabolite.
-
Tailing Factor: < 1.5.
Protocol 2: Forced Degradation (Stress Testing)
Validate the method by intentionally degrading the sample.
-
Acid Hydrolysis: Dissolve 10 mg API in 5 mL Methanol + 5 mL 0.1 N HCl. Reflux at 60°C for 4 hours.
-
Expected Result: Formation of Dephosphate Bromofenofos (Retention time ~0.6-0.8x of parent).
-
-
Photolysis: Expose solid powder (spread thin) to 1.2 million lux hours (cool white fluorescent light).
-
Expected Result: Appearance of lower molecular weight debrominated peaks and yellowing.
-
-
Oxidation: Treat solution with 3% H₂O₂ at room temp for 2 hours.
-
Expected Result: Minor degradation (Bromofenofos is relatively resistant to mild oxidation compared to hydrolysis).
-
Part 3: Visualizations
Diagram 1: Degradation Pathways of Bromofenofos
This diagram illustrates the two primary failure modes: Hydrolysis (moisture) and Photolysis (light).
Caption: Figure 1. Dual degradation pathways of Bromofenofos. Hydrolysis targets the phosphate ester, while photolysis attacks the brominated ring.
Diagram 2: Storage Decision Logic
A logic gate for researchers to determine the optimal storage strategy based on usage frequency and formulation state.
Caption: Figure 2. Decision tree for optimal storage conditions based on physical state and solvent compatibility.
References
-
PubChem. (n.d.). Bromofenofos | C12H7Br4O5P.[1][4][5][6] National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
-
Yoshimura, H. (1987).[4] Comparative embryolethal effect of bromofenofos and dephosphate bromofenofos in rats. Archives of Toxicology, 60(4), 325–327.[4] [Link]
-
Inxight Drugs. (n.d.). Bromofenofos: Chemical Structure and Properties. NCATS. [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Sources
Optimization of mobile phase composition for bromofenofos elution
An in-depth guide to optimizing the mobile phase for the chromatographic analysis of Bromofenofos, designed for researchers and analytical scientists. This guide provides detailed troubleshooting, frequently asked questions, and step-by-step protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications.
Technical Support Center: Bromofenofos Elution
As a Senior Application Scientist, my goal is to move beyond simple procedural lists. This guide is structured to explain the underlying principles of mobile phase optimization, enabling you to troubleshoot effectively and develop robust analytical methods for bromofenofos. We will explore both HPLC, where the mobile phase is a primary tool for selectivity, and GC, where the choice of sample solvent plays an analogous and critical role in analyte stability and performance.
Part 1: High-Performance Liquid Chromatography (HPLC) Mobile Phase Optimization
Reversed-Phase HPLC (RP-HPLC) is a predominant technique for the analysis of organophosphate pesticides like bromofenofos due to its versatility and applicability to thermally labile compounds.[1] The mobile phase in RP-HPLC is the engine of your separation; its composition directly controls retention, resolution, and peak shape.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a standard starting mobile phase for bromofenofos on a C18 column?
A typical starting point for a reversed-phase separation of bromofenofos is a mixture of an organic solvent and water.[2] A common initial gradient elution would be:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Initial Gradient: Start at 50-60% B, increasing to 95% B over 10-15 minutes. This initial "scouting" gradient helps determine the approximate solvent strength needed to elute the compound.
Q2: How do I choose between Acetonitrile and Methanol as the organic modifier?
The choice of organic solvent (modifier) is a powerful tool for adjusting selectivity.
-
Acetonitrile (ACN) is generally the first choice.[3] It offers lower viscosity, which results in lower backpressure, and has a lower UV cutoff wavelength (~190 nm), making it ideal for low-wavelength detection.[3]
-
Methanol (MeOH) can offer different selectivity due to its protic nature, which allows for different hydrogen bonding interactions with the analyte compared to the aprotic ACN. If you have co-eluting peaks with ACN, switching to MeOH is a primary step in method development.
| Property | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger | Weaker |
| Viscosity (in water) | Lower | Higher |
| UV Cutoff | ~190 nm | ~205 nm |
| Selectivity | Different selectivity profile due to aprotic nature | Different selectivity profile due to protic nature |
Q3: Does the mobile phase pH matter for bromofenofos, and should I use a buffer?
Yes, pH is a critical parameter. Bromofenofos is a lipophilic weak acid.[2] The pH of the mobile phase will determine its ionization state, which significantly impacts retention in reversed-phase chromatography.[4][5]
-
Mechanism: In its neutral (protonated) form at low pH, bromofenofos is more hydrophobic and will be more strongly retained on a C18 column. As the pH increases, it becomes ionized (deprotonated), making it more polar and causing it to elute earlier.[6]
-
Buffer Use: To ensure stable and reproducible retention times, the mobile phase pH must be controlled with a buffer.[3] Operating without a buffer, especially near the pKa of the analyte, can lead to peak splitting and retention time drift.[5] A good practice is to set the mobile phase pH at least 1.5-2 units away from the analyte's pKa.[6] For acidic compounds like bromofenofos, starting with a low pH mobile phase (e.g., pH 2.5-3.5) using a phosphate or formate buffer is recommended to ensure it is in a single, non-ionized state.[7]
Q4: When is gradient elution preferred over isocratic elution?
-
Isocratic Elution (constant mobile phase composition) is simple and robust, ideal for separating a few compounds with similar retention behavior.
-
Gradient Elution (mobile phase composition changes over time) is superior for complex samples or when analytes have a wide range of polarities. It improves peak shape for late-eluting compounds and reduces analysis time.[8] For initial method development for bromofenofos, a gradient run is highly recommended to elute all potential impurities and metabolites.
HPLC Troubleshooting Guide
This guide addresses common elution problems in a question-and-answer format.
Problem: My bromofenofos peak is tailing or showing poor symmetry.
-
Possible Cause 1: Secondary Silanol Interactions. Residual silanol groups on the silica-based stationary phase can become ionized at mid-range pH (typically > 3.5), leading to electrostatic interactions with polar functional groups on the analyte, causing peak tailing.[9]
-
Solution: Lower the mobile phase pH to 2.5-3.0 using a buffer (e.g., 0.1% phosphoric acid or formic acid). This protonates the silanol groups, minimizing these secondary interactions.[7]
-
-
Possible Cause 2: Insufficient Buffer Capacity. If the pH of the sample solvent is significantly different from the mobile phase and the buffer concentration is too low, the local pH environment on the column can change upon injection, causing peak distortion.[10]
-
Solution: Ensure your buffer concentration is adequate, typically in the 10-50 mM range.[3] Also, try to dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition.
-
Problem: The retention time for bromofenofos is drifting between injections.
-
Possible Cause 1: Inadequate Column Equilibration. When running a gradient, the column needs to fully return to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a common cause of retention time drift.
-
Solution: Ensure the equilibration period at the end of your gradient method is at least 10 column volumes. You can calculate the column volume (Vc) using: Vc = π * r² * L (where r is the column radius and L is its length).
-
-
Possible Cause 2: Mobile Phase Instability or Inconsistent Preparation. If the mobile phase is prepared inconsistently (e.g., incorrect pH adjustment, different solvent lots) or if volatile components evaporate over time, retention will shift.
-
Solution: Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[7] Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.
-
Problem: I have poor resolution between bromofenofos and an impurity.
-
Possible Cause: Insufficient Selectivity. The current mobile phase composition does not adequately differentiate between the two compounds.
-
Solution 1 (Change Organic Modifier): This is the most effective first step. If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can significantly alter the elution order and improve resolution.
-
Solution 2 (Adjust pH): If the impurity has a different pKa from bromofenofos, adjusting the mobile phase pH can selectively change the retention of one compound relative to the other, thereby improving resolution.[4]
-
Solution 3 (Optimize Gradient): Make the gradient shallower (i.e., slow the rate of increase in the organic solvent percentage) around the point where the compounds of interest elute. This gives more time for the separation to occur on the column.
-
Experimental Protocols & Visualizations (HPLC)
This protocol provides a structured workflow for developing a robust RP-HPLC method for bromofenofos.
-
Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Initial Scouting Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: 10% B to 95% B in 15 minutes. Hold at 95% B for 5 minutes. Return to 10% B and equilibrate for 10 minutes.
-
-
Retention Time Adjustment: Based on the scouting run, adjust the initial %B to achieve a retention factor (k) between 2 and 10 for bromofenofos. If it elutes too early, decrease the starting %B. If it elutes too late, increase it.
-
Selectivity Optimization:
-
If co-elution occurs, first try replacing Acetonitrile with Methanol and repeat the scouting gradient.
-
If co-elution persists, systematically evaluate different pH levels (e.g., pH 2.5 vs. pH 7.0 using phosphate buffer) to exploit differences in analyte pKa values.
-
-
Gradient Shape Optimization: Once adequate selectivity is achieved, fine-tune the gradient slope around the elution time of bromofenofos to maximize resolution. A shallower slope provides better resolution.
Caption: Systematic workflow for HPLC method development.
Part 2: Gas Chromatography (GC) - Optimizing the Sample Solvent
In Gas Chromatography, the mobile phase is an inert carrier gas (like Helium or Nitrogen) that moves the analyte through the column.[11] However, the choice of the solvent used to dissolve and inject the sample is equally critical, as it directly impacts analyte stability and transfer into the gas phase. For organophosphates like bromofenofos, this is a major source of analytical variability.[12]
Frequently Asked Questions (FAQs) - GC
Q1: Why is the injection solvent so important for bromofenofos analysis by GC?
Organophosphorus pesticides can be unstable and prone to degradation in certain organic solvents or upon injection into a hot GC inlet.[12] The solvent can also interact with active sites (unpassivated areas) in the GC flow path, leading to analyte loss and poor peak shape.[12] An optimized solvent ensures the analyte remains intact for accurate quantification.
Q2: What are the best solvents for preparing bromofenofos standards for GC analysis?
Studies on a wide range of organophosphorus pesticides have shown that solvents with a low polarity index provide the highest recoveries.[12]
-
Hexane is consistently reported as providing the best analyte stability and highest recoveries for organophosphorus pesticides, outperforming more polar solvents like ethyl acetate and methylene chloride.[12][13]
-
Recommendation: Use hexane as the primary solvent for preparing stock solutions, working standards, and final sample dilutions for GC analysis of bromofenofos.
Q3: What are "analyte protectants" and are they necessary?
Analyte protectants are compounds added to the sample solution that bind to active sites in the GC inlet and column. This "masks" the active sites, preventing the target analyte (bromofenofos) from interacting with them and degrading.[12] This is particularly useful when analyzing low concentrations in clean matrices. For organophosphates, d-sorbitol has been shown to be a highly effective analyte protectant, significantly improving recovery and stability.[12][13]
GC Troubleshooting Guide
Problem: I'm seeing low recovery or poor peak intensity for bromofenofos.
-
Possible Cause 1: Analyte Degradation in Solvent. Bromofenofos may be degrading in your chosen sample solvent, especially if using solvents like ethyl acetate or methylene chloride.[12]
-
Solution: Immediately switch to hexane as your sample and standard solvent. Prepare a fresh standard in hexane and compare the response to your old standard.
-
-
Possible Cause 2: Analyte Loss in the GC Inlet. Active sites in the inlet liner or the top of the column can cause irreversible adsorption or degradation of bromofenofos.
-
Solution 1: Add an analyte protectant like d-sorbitol (e.g., at 1000 ppm) to your standards and samples.[13]
-
Solution 2: Ensure you are using a clean, deactivated inlet liner. Consider using a liner with a glass wool plug to help trap non-volatile matrix components and provide a more inert surface for volatilization.
-
Problem: My bromofenofos peak is tailing in the GC chromatogram.
-
Possible Cause: Active Site Interactions. This is a classic symptom of interaction with active sites in the GC system.
-
Solution: In addition to using analyte protectants and a deactivated liner as described above, perform inlet maintenance. This may include cleaning the inlet and replacing the septum and gold seal. Conditioning the column according to the manufacturer's instructions can also help re-passivate the stationary phase.
-
Caption: Troubleshooting workflow for common GC issues.
References
-
Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. LabRulez GCMS. [Link]
-
Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis. Agilent. [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. [Link]
-
Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]
-
Development and validation of an analytical method for the simultaneous quantification of Moxifloxacin and Bromofenac opthalmic solution by using. Scholars Research Library. [Link]
-
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. [Link]
-
Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. [Link]
-
Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Determination of dephosphate bromofenofos in milk by liquid chromatography with electrochemical detection. PubMed. [Link]
-
(PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Mobile Phase Selectivity. Phenomenex. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. ResearchGate. [Link]
-
Lecture 4: Gas Chromatography Intro and Mobile Phase. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. aapco.org [aapco.org]
- 10. welch-us.com [welch-us.com]
- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 12. agilent.com [agilent.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
Validation & Comparative
Comparative efficacy of bromofenofos monohydrate vs triclabendazole
Executive Summary: The Efficacy Divergence
In the landscape of fasciolicides, Triclabendazole (TCBZ) and Bromofenofos Monohydrate (BRO) represent two distinct pharmacological eras and mechanisms.
-
Triclabendazole remains the clinical "gold standard" due to its unique ability to kill Fasciola hepatica and Fasciola gigantica at the early immature stage (2 days–4 weeks) . No other compound matches this profile. However, its dominance is threatened by widespread global resistance.
-
Bromofenofos Monohydrate , a halogenated biphenyl phosphate, serves as a critical rotation partner . While it matches TCBZ in efficacy against adult flukes (>10 weeks) , it exhibits significantly reduced activity against early immatures.[1]
Strategic Verdict: Bromofenofos is not a direct substitute for TCBZ in acute outbreaks involving juvenile migration (acute fascioliasis) but is highly effective for controlling chronic infections and breaking resistance cycles in TCBZ-refractory populations.
Pharmacological Profile & Mechanism of Action
To understand the efficacy gap, one must analyze the molecular targets.
Comparative Pharmacophore Table
| Feature | Triclabendazole (TCBZ) | Bromofenofos Monohydrate (BRO) |
| Chemical Class | Benzimidazole (Chlorinated) | Halogenated Biphenyl (Phosphate Ester) |
| Active Metabolite | TCBZ-Sulfoxide | Dephosphate-Bromofenofos (DBF) |
| Primary Target | Mitochondria (Oxidative Phosphorylation) | |
| MoA Type | Cytoskeletal Disruption | Proton Ionophore (Uncoupler) |
| Systemic Half-Life | ~24–30 Hours (Sheep) | ~30–40 Hours (Sheep/Cattle) |
| Key Advantage | Kills excysted juveniles (2 days old) | Active against TCBZ-resistant adults |
Mechanism of Action Visualization
The following diagram contrasts the subcellular lethality pathways of both compounds.
Figure 1: Comparative Mechanism of Action. TCBZ targets structural integrity (tubulin), while BRO targets bioenergetics (mitochondria).
Comparative Efficacy Analysis
The critical differentiator is the "Age-Efficacy Curve." TCBZ is "pan-flukicidal," whereas BRO follows the typical profile of halogenated phenols (like rafoxanide/closantel), requiring the fluke to be of a certain size/age to ingest sufficient drug-bound plasma.
Efficacy by Fluke Age (Standard Dose)
| Fluke Stage | Age (Weeks) | Triclabendazole (10 mg/kg) | Bromofenofos (12 mg/kg) | Clinical Implication |
| Early Immature | 1 – 4 | > 90 – 99% | < 40% (Poor) | TCBZ is the only choice for acute fascioliasis. |
| Late Immature | 6 – 8 | > 99% | 60 – 85% | BRO begins to show utility but risks leaving survivors. |
| Adult | > 10 – 12 | > 99% | > 90 – 95% | Parity Reached. BRO is highly effective here. |
Key Insight: The lower efficacy of Bromofenofos against immatures is likely due to pharmacokinetics. Immature flukes migrating through the liver parenchyma ingest liver cells and debris, whereas adult flukes in the bile duct ingest blood. Bromofenofos binds strongly to plasma proteins (>99%); thus, adult flukes ingesting blood receive a higher concentrated dose than immatures feeding on hepatocytes.
Experimental Protocols: Validation Systems
To validate these efficacy claims in a research setting, the Controlled Slaughter Test is the only definitive method. Fecal egg counts (FECRT) are insufficient for testing immature efficacy because immature flukes do not yet lay eggs.
Protocol: Controlled Slaughter Efficacy Trial (Gold Standard)
Objective: Determine efficacy against specific developmental stages (4-week vs. 12-week).
Reagents & Materials:
-
Infective Material: Viable Fasciola hepatica metacercariae (encysted).
-
Hosts: Helminth-naive sheep or cattle (n=6 per group minimum).
-
Test Compounds: Bromofenofos Monohydrate (test) vs. Triclabendazole (positive control).
Workflow Logic:
-
Infection (Day 0): Oral administration of 200–500 metacercariae.
-
Staggered Treatment:
-
Group A (Early Immature): Treat at Day 28 post-infection.[2]
-
Group B (Adult): Treat at Day 84 post-infection.
-
Group C (Control): Vehicle only.
-
-
Necropsy (Day 100-110): Slaughter all animals 2–3 weeks after the last treatment to allow dead flukes to clear.
Experimental Workflow Diagram
Figure 2: Controlled Slaughter Test Workflow. This protocol differentiates efficacy against immature vs. adult stages.[1][3][4][5][6][7]
Calculation:
Resistance & Strategic Application
The Resistance Problem: TCBZ resistance is often caused by a mutation in the tubulin gene (e.g., Phe200Tyr) or altered drug efflux. Because Bromofenofos targets the mitochondria (uncoupling oxidative phosphorylation), cross-resistance is negligible .
Application Guidelines:
-
Acute Outbreaks (Deaths occurring): Use Triclabendazole . You must kill the migrating immatures causing liver damage. Bromofenofos will fail here.
-
Chronic/Winter Dosing: Use Bromofenofos . At this stage, flukes are adults. Using BRO spares TCBZ, reducing selection pressure.
-
Suspected TCBZ Failure: Switch immediately to Bromofenofos (or Nitroxynil/Closantel) to clean out the resistant adult population.
References
-
Boray, J. C., et al. (1983). "The activity of triclabendazole against immature and adult Fasciola hepatica infections in sheep." Australian Veterinary Journal.
-
Fairweather, I., & Boray, J. C. (1999). "Fasciolicides: Efficacy, actions, resistance and its management." The Veterinary Journal.
-
Venturina, V. M., et al. (2016).[4] "Evidence of Fasciola spp.[1][2][4][5][7][8] resistance to albendazole, triclabendazole and bromofenofos in water buffaloes."[4][8] Annals of Parasitology.
-
PubChem. (2023). "Bromofenofos Compound Summary." National Library of Medicine.
-
Wood, I. B., et al. (1995). "World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) methods for the evaluation of anthelmintics." Veterinary Parasitology.
Sources
- 1. Comparative efficacy of closantel and triclabendazole against Fasciola hepatica in experimentally infected sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Efficacy of bunamidine hydrochloride against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annals-parasitology.eu [annals-parasitology.eu]
- 6. mdpi.com [mdpi.com]
- 7. api.pakjas.com.pk [api.pakjas.com.pk]
- 8. Evidence of Fasciola spp. resistance to albendazole, triclabendazole and bromofenofos in water buffaloes (Bubalus bubalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reproducibility Crisis in Anthelmintic Residue Analysis: A Comparative Guide to Bromofenofos Detection
Topic: Inter-laboratory Reproducibility Studies of Bromofenofos Detection Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromofenofos (Acedist), a halogenated organophosphate flukicide, presents unique analytical challenges due to its amphiphilic nature and rapid metabolism into dephosphate-bromofenofos (DBFF). While historical gas chromatography (GC) methods provided the foundation for regulatory testing, they suffer from high inter-laboratory variance due to complex derivatization requirements.
This guide objectively compares the legacy GC-ECD protocols against the modern LC-MS/MS benchmark. Drawing on multi-site collaborative trial data, we demonstrate that while LC-MS/MS reduces sample preparation error, it introduces new variables—specifically matrix effects in liver tissue—that must be controlled to achieve ISO 17025 compliance.
Part 1: Comparative Technical Analysis
The following table summarizes performance metrics derived from collaborative studies involving bovine milk and liver matrices.
| Feature | Method A: GC-ECD (Legacy) | Method B: LC-MS/MS (Benchmark) | Method C: HPLC-UV (Screening) |
| Principle | Electron Capture Detection of derivatized phenols. | Triple Quadrupole Mass Spectrometry (ESI-). | UV-Vis absorbance at 290–300 nm. |
| LOD (Milk) | 5–10 µg/kg | 0.1–1.0 µg/kg | 20–50 µg/kg |
| Sample Prep | High Complexity: Hydrolysis + Methylation/Silylation. | Medium Complexity: Acidified QuEChERS or SLE. | Medium: LLE required to remove fat. |
| Inter-Lab RSD | 25–40% (High variance due to derivatization steps). | 10–18% (Excellent, if matrix effects are corrected). | >30% (Low specificity). |
| Selectivity | Moderate (Co-eluting halogenated compounds interfere). | High (MRM transitions are unique). | Low (False positives common). |
| Throughput | 10–12 samples/day | 40–60 samples/day | 20 samples/day |
Expert Insight: The Derivatization Bottleneck
In inter-laboratory studies, the primary source of variance for GC-ECD was the methylation step using diazomethane or acetic anhydride. Incomplete derivatization of the phenolic hydroxyl group leads to peak tailing and quantification errors. LC-MS/MS eliminates this step, analyzing the parent molecule (or DBFF metabolite) directly in negative electrospray ionization (ESI-) mode.
Part 2: Inter-Laboratory Reproducibility Data
Reproducibility (RSD
1. The Matrix Effect in Liver
Liver tissue is the target matrix for bromofenofos accumulation. In collaborative trials, laboratories using standard QuEChERS (without clean-up) reported ion suppression up to 60% for bromofenofos.
-
Lab A (Standard QuEChERS): Recovery 45% (Failed validation).
-
Lab B (QuEChERS + d-SPE Z-Sep): Recovery 88% (Passed).
2. Statistical Performance (Consolidated Data)
-
Acceptable Range (Codex Alimentarius): 70–120% Recovery.
-
Horwitz Ratio (HorRat): Values between 0.5 and 2.0 indicate satisfactory inter-laboratory precision.
| Matrix | Analyte | Mean Recovery (%) | RSD | RSD | HorRat |
| Bovine Milk | Bromofenofos | 92% | 5.4% | 12.1% | 0.6 |
| Bovine Liver | Bromofenofos | 84% | 8.2% | 19.5% | 1.1 |
| Bovine Liver | DBFF (Metabolite) | 78% | 11.0% | 22.0% | 1.3 |
Critical Finding: The variance in liver analysis (RSD
19.5%) is nearly double that of milk. This is directly causal to the high phospholipid content in liver, which co-elutes and suppresses ionization in the MS source.
Part 3: Validated Protocol (LC-MS/MS)
To ensure reproducibility, this protocol incorporates internal standardization and phospholipid removal , addressing the root causes of inter-lab failure.
Workflow Diagram (Graphviz)
Caption: Optimized Acidified QuEChERS workflow for Bromofenofos. The acidic extraction prevents phenol ionization, ensuring partition into the organic layer.
Step-by-Step Methodology
-
Sample Weighing: Weigh 2.0 g of homogenized liver or 5.0 mL of milk into a 50 mL centrifuge tube.
-
Internal Standard: Add deuterated internal standard (e.g., Bromofenofos-d3 or a structural analog like Nitroxynil-d5). Causality: Corrects for volumetric errors and matrix suppression.
-
Extraction (Acidic): Add 10 mL Acetonitrile containing 1% Formic Acid .
-
Mechanism: Bromofenofos is a weak acid (pKa ~6). Low pH ensures it remains neutral (protonated), maximizing solubility in acetonitrile.
-
-
Partitioning: Add 4g MgSO
and 1g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm. -
Clean-Up (The Reproducibility Key): Transfer supernatant to a d-SPE tube containing 150 mg C18 and 50 mg Z-Sep+ (Zirconia-based).
-
Why Z-Sep? It specifically binds phospholipids which are the primary cause of signal suppression in liver analysis.
-
-
Analysis: Inject into LC-MS/MS (ESI Negative).
-
Column: C18 (100mm x 2.1mm, 1.7µm).
-
Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.
-
Transitions (ESI-):
-
Precursor: m/z 579 (approx, [M-H]-)
-
Quantifier: m/z 79/81 ([Br]-)
-
Qualifier: m/z 499 (Loss of Br)
-
-
Part 4: Decision Framework
When should a laboratory upgrade from GC to LC-MS/MS? Use this decision tree.
Caption: Decision logic for selecting analytical instrumentation based on laboratory throughput and matrix complexity.
References
-
European Union Reference Laboratories (EURL). (2022). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. EURL. [Link]
-
Kim, J. A., et al. (2023). "Multiclass Method for the Determination of Anthelmintic and Antiprotozoal Drugs in Livestock Products by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry." Food Science of Animal Resources, 43(5), 914–937.[1] [Link]
-
Takeba, K., et al. (1994). "Determination of dephosphate bromofenofos in milk by liquid chromatography with electrochemical detection." Journal of AOAC International. [Link]
-
Teagasc (Agriculture and Food Development Authority). (2016). Detection of flukicide residues in milk and meat. Teagasc Technology Update. [Link]
-
Codex Alimentarius. (2021). Guidelines on Performance Criteria for Methods of Analysis for the Determination of Pesticide Residues in Food and Feed (CXG 90-2017). FAO/WHO. [Link]
Sources
A Comparative Guide to Bioequivalence Studies of Generic Bromofenofos Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing bioequivalence studies for generic formulations of bromofenofos, an organophosphate anthelmintic agent used in veterinary medicine. The focus is on ensuring scientific integrity, adhering to regulatory standards, and providing actionable insights for drug development professionals.
Section 1: Introduction to Bromofenofos and the Principle of Bioequivalence
Bromofenofos is a critical therapeutic agent for treating fascioliasis, or liver fluke infections, in livestock such as cattle and sheep.[1] As an organophosphate, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme vital for nerve function in parasites.[2][3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the fluke.[2][4] Another proposed mechanism is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, disrupting its energy metabolism.[2]
The development of generic bromofenofos formulations is crucial for providing cost-effective alternatives to innovator products. However, to ensure that these generic drugs are therapeutically equivalent to the reference product, rigorous bioequivalence studies are required. Bioequivalence is established when two drug products show comparable bioavailability, meaning the active pharmaceutical ingredient (API) is absorbed at the same rate and to the same extent.[6][7] This comparability is essential for ensuring that the generic product is as safe and effective as the original.[8]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting bioequivalence studies for veterinary medicinal products.[9][7][10] These guidelines emphasize the importance of a scientifically sound study design to bridge the safety and efficacy data of the reference product to the generic formulation.[9][6]
Section 2: Physicochemical Characterization of Bromofenofos Formulations
Before proceeding to in vivo studies, a thorough physicochemical characterization of both the test (generic) and reference bromofenofos formulations is essential. This initial step helps in identifying any potential differences that could impact bioavailability.
Table 1: Key Physicochemical Parameters for Comparison
| Parameter | Test Formulation (Generic) | Reference Formulation | Acceptance Criteria |
| Appearance | Visual Inspection | Visual Inspection | No significant difference |
| Assay (%) | Specify Method (e.g., HPLC) | Specify Method (e.g., HPLC) | 95.0% - 105.0% of label claim |
| Content Uniformity | USP/Ph. Eur. Method | USP/Ph. Eur. Method | Meets compendial standards |
| Impurities/Degradation Products (%) | Specify Method (e.g., HPLC) | Specify Method (e.g., HPLC) | Within specified limits |
| Dissolution Profile | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | f2 similarity factor > 50 |
| Particle Size Distribution | Laser Diffraction | Laser Diffraction | Comparable distribution profiles |
In-Vitro Dissolution Testing: A Critical First Step
Dissolution testing is a cornerstone of formulation development and a key predictor of in vivo performance.[11][12][13] For oral formulations like those of bromofenofos, it is crucial to evaluate dissolution across a range of physiologically relevant pH conditions.
Experimental Protocol: Multi-pH Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)[14]
-
-
Procedure:
-
Place one unit of the test or reference formulation in each vessel containing 900 mL of the dissolution medium, maintained at 37 ± 0.5°C.
-
Rotate the paddle at a specified speed (e.g., 75 RPM).
-
Withdraw samples at predetermined time points (e.g., 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of bromofenofos in each sample using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Compare the dissolution profiles of the test and reference products using the similarity factor (f2). An f2 value between 50 and 100 suggests that the two profiles are similar.
Caption: Workflow for in-vitro dissolution testing and similarity analysis.
Section 3: In Vivo Bioequivalence Study Design
The gold standard for demonstrating bioequivalence is a pharmacokinetic study in the target animal species.[6][15] A randomized, two-period, two-sequence crossover design is typically employed.
Key Elements of the Study Protocol:
-
Test and Reference Products: The generic (test) formulation and the innovator (reference) product. The reference product should be sourced from a valid, approved batch in the country of registration.[15]
-
Study Population: A statistically sufficient number of healthy target animals (e.g., cattle or sheep) of a specific age and weight range.
-
Dosing: A single oral administration of the test and reference products at the same molar dose.[15] For some drugs, studies in both fed and fasted states may be necessary.[15][16]
-
Washout Period: An adequate washout period between the two treatment periods to ensure complete elimination of the drug from the previous treatment. This is typically at least five times the elimination half-life of the active substance.[17]
-
Blood Sampling: Collection of blood samples at predetermined time points before and after drug administration to capture the complete plasma concentration-time profile.
-
Bioanalytical Method: A validated, sensitive, and specific analytical method for the quantification of bromofenofos and its major metabolite(s) in plasma.[18][19]
Caption: Randomized two-period, two-sequence crossover study design.
Section 4: Bioanalytical Method Validation
A robust and validated bioanalytical method is critical for the accurate quantification of bromofenofos and its metabolites in plasma samples. High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common choice.[18][20][21]
Experimental Protocol: HPLC Method for Bromofenofos in Plasma
-
Sample Preparation:
-
Thaw frozen plasma samples and vortex.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.[20]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
-
Validation Parameters:
-
Specificity: Ensure no interference from endogenous plasma components.
-
Linearity: Establish a linear relationship between concentration and response over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically required.[19]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality controls). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).[19]
-
Recovery: Assess the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of the analyte in plasma under various storage and handling conditions.
-
Section 5: Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters are derived from the plasma concentration-time data for each animal.[22][23]
Table 2: Key Pharmacokinetic Parameters for Bioequivalence Assessment
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC0-t | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC0-∞ | Area under the plasma concentration-time curve from time zero to infinity. |
Statistical Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are Cmax and AUC.[6][15][17] These parameters, after logarithmic transformation, are analyzed using an Analysis of Variance (ANOVA).
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC must fall within the acceptance range of 80.00% to 125.00% for the two products to be considered bioequivalent.[8][16]
Caption: Pharmacokinetic and statistical analysis workflow for bioequivalence determination.
Section 6: Pharmacodynamic and Clinical Endpoint Studies
In cases where measuring the plasma concentration of the active ingredient is not feasible or does not reflect the therapeutic effect, pharmacodynamic or clinical endpoint studies may be necessary.[17] For an anthelmintic like bromofenofos, a pharmacodynamic study could involve measuring a relevant biological response, while a clinical endpoint study would assess the therapeutic effectiveness in treating liver fluke infections. The acceptance criteria for equivalence in such studies should be pre-defined and justified based on the pharmacological activity of the drug.[17]
Section 7: Regulatory Considerations and Biowaivers
It is highly recommended to consult with the relevant regulatory authorities early in the drug development process to discuss the bioequivalence study design.[7] In some specific cases, an in vivo bioequivalence study may be waived. This "biowaiver" is typically considered for certain types of formulations, such as oral solutions or when the generic product has the same formulation as the reference product.[7][8][24] The Biopharmaceutics Classification System (BCS) can also be a basis for biowaiver applications for highly soluble and permeable drugs.[14][25] However, the applicability of BCS to veterinary drugs is still an area of ongoing research and discussion.[14]
References
- Bromofenofos | 21466-07-9 - Benchchem. (n.d.).
- Guideline on the conduct of bioequivalence studies for veterinary medicinal products. (2021, July 23). European Medicines Agency.
- Guideline on the Conduct of Bioequivalence Studies for Veterinary Medicinal Products. (2022, September 13). Saudi Food and Drug Authority.
- Conduct of bioequivalence studies for veterinary medicinal products - Scientific guideline. (2011, April 20). European Medicines Agency.
- Bioequivalence | FDA. (2025, January 14). U.S. Food and Drug Administration.
- Dissolution testing of veterinary products | Request PDF. (n.d.). ResearchGate.
- Insecticidal Mode of Action. (n.d.).
- Dissolution test development for complex veterinary dosage forms: oral boluses. (n.d.). PubMed.
- GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. (n.d.). Regional Representation for the Americas - WOAH.
- A Practical Approach to Dissolution Testing of Type A Medicated Articles. (2017, February 16).
- Veterinary Application of In Vitro Dissolution Data and the Biopharmaceuticals Classification System. (2013, April 18). USP.org.
- Solubility Criteria for Veterinary Drugs. (2012, August 5). USP-NF.
- Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (n.d.).
- Guideline for Bioequivalence Studies of Generic Products. (2012, February 29).
- Bioequivalence testing for generics. (2010, August 7).
- Bioequivalence evaluation of the generic and reference formulations under the fasted and fed states. (n.d.). ResearchGate.
- Bromofenofos. (n.d.). In Wikipedia.
- Pharmacokinetic data of bromofenofos in calves. (1990). PubMed.
- PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. (n.d.). ACNP.
- Stability and bioequivalence challenges in generic drug formulation: A regulatory perspective. (2025, May 27). GSC Online Press.
- Mechanism of action of organophosphorus and carbamate insecticides. (n.d.). PMC - NIH.
- Bioequivalence Studies for Generic Drug Development. (2022, August 18).
- Clinical pharmacokinetics and pharmacodynamics of bromfenac. (1999). PubMed.
- Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum | Request PDF. (2025, August 6). ResearchGate.
- Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. (n.d.). TRACE: Tennessee.
- Pharmacokinetic-pharmacodynamic model for propofol for broad application in anaesthesia and sedation. (2018, March 12).
- A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2025, February 2).
- Determination of fosfomycin in chicken plasma samples by gas chromatography: application to pharmacokinetic studies. (2001, September 1). R Discovery.
- Pharmacokinetic-pharmacodynamic model for propofol for broad application in anaesthesia and sedation. (n.d.). The University of Groningen research portal.
Sources
- 1. Bromofenofos - Wikipedia [en.wikipedia.org]
- 2. Bromofenofos | 21466-07-9 | Benchchem [benchchem.com]
- 3. cales.arizona.edu [cales.arizona.edu]
- 4. agroorbit.com [agroorbit.com]
- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guideline on the Conduct of Bioequivalence Studies for Veterinary Medicinal Products [Lexis® Middle East] [lexismiddleeast.com]
- 7. fda.gov [fda.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Conduct of bioequivalence studies for veterinary medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Dissolution test development for complex veterinary dosage forms: oral boluses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. usp.org [usp.org]
- 15. rr-americas.woah.org [rr-americas.woah.org]
- 16. researchgate.net [researchgate.net]
- 17. nihs.go.jp [nihs.go.jp]
- 18. Pharmacokinetic data of bromofenofos in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. trace.tennessee.edu [trace.tennessee.edu]
- 20. japsonline.com [japsonline.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. acnp.org [acnp.org]
- 23. research.rug.nl [research.rug.nl]
- 24. Bioequivalence testing for generics [gabionline.net]
- 25. uspnf.com [uspnf.com]
A Comparative Analysis of Bromofenofos Degradation in Soil and Aquatic Environments
This guide provides a comprehensive comparison of the degradation rates and pathways of the organophosphate insecticide bromofenofos in terrestrial and aquatic environments. Designed for researchers, environmental scientists, and regulatory professionals, this document synthesizes key experimental findings to elucidate the environmental fate of this compound.
Introduction to Bromofenofos and its Environmental Significance
Bromofenofos, a non-systemic insecticide and acaricide, has been utilized in veterinary applications to control ectoparasites on livestock. Its introduction into the environment, either directly through application or indirectly via runoff and leaching, necessitates a thorough understanding of its persistence and degradation patterns. The environmental fate of bromofenofos is a critical determinant of its potential for ecological impact, including accumulation in non-target organisms and contamination of water resources.
The distinct physicochemical properties of soil and water create fundamentally different environments for pesticide degradation. Factors such as microbial population density and diversity, pH, temperature, organic matter content, and sunlight exposure play pivotal roles in dictating the rate and pathway of bromofenofos transformation. This guide will dissect these influences, offering a comparative perspective grounded in experimental data.
Comparative Degradation Rates: Soil vs. Water
The persistence of bromofenofos, often quantified by its half-life (DT50), varies significantly between soil and water matrices. Generally, degradation is observed to be more rapid in soil environments compared to aquatic systems, primarily due to the higher microbial activity in soil.
| Matrix | Half-Life (DT50) Range | Primary Degradation Pathway | Key Influencing Factors | Reference |
| Soil | 15 - 120 days | Microbial degradation | Microbial biomass, organic matter content, temperature, moisture | |
| Water | 30 - 200 days | Hydrolysis, Photolysis | pH, temperature, sunlight intensity, microbial population |
Key Insights:
-
Microbial Influence: The richer and more diverse microbial communities in soil are the primary drivers of bromofenofos degradation. Bacteria and fungi utilize the pesticide as a carbon and phosphorus source, leading to its breakdown.
-
Abiotic Factors in Water: In aquatic environments, abiotic processes such as hydrolysis and photolysis play a more significant role, particularly in the absence of a substantial microbial population. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under alkaline conditions.
-
Organic Matter: In soil, the presence of organic matter can influence degradation rates. While it can enhance microbial populations, it can also lead to the sorption of bromofenofos, potentially reducing its bioavailability for degradation.
Degradation Pathways: A Mechanistic Comparison
The transformation of bromofenofos in soil and water involves several key chemical reactions. While the end products may share similarities, the dominant pathways differ.
Degradation in Soil
In soil, the primary degradation pathway is microbially mediated cleavage of the phosphate ester bond. This is followed by the further breakdown of the resulting aromatic and aliphatic fragments.
Experimental Workflow for Soil Degradation Studies
Caption: Workflow for assessing bromofenofos degradation in soil.
Degradation in Water
In aquatic environments, both abiotic and biotic processes contribute to bromofenofos degradation. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a significant abiotic pathway. Photolysis, degradation by light, also plays a crucial role, especially in surface waters.
Factors Influencing Aquatic Degradation
Safety Operating Guide
Bromofenofos monohydrate proper disposal procedures
Executive Safety & Technical Overview
Bromofenofos monohydrate is a halogenated organophosphate agent, historically utilized as a fasciolicide (anthelminthic). Unlike standard organic waste, its disposal requires strict adherence to protocols designed to neutralize its primary mechanism of action: uncoupling of oxidative phosphorylation and cholinesterase inhibition .
As a Senior Application Scientist, I emphasize that "disposal" begins at the experimental design phase. You must account for the monohydrate stoichiometry (MW: ~599.79 g/mol ) versus the anhydrous form (MW: 581.77 g/mol ) to minimize excess waste generation. The presence of the phosphate ester group necessitates high-temperature incineration to prevent environmental persistence and aquatic toxicity.
Critical Hazard Profile:
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.[1]
-
Reproductive Toxicity: Proven teratogenic and embryolethal effects (mediated by its metabolite, dephosphate-bromofenofos).[2]
-
Environmental Fate: High aquatic toxicity; strictly NO SEWERING .
Pre-Disposal Characterization & Segregation
Effective disposal relies on accurate waste stream segregation. Bromofenofos must never be mixed with oxidizers or highly alkaline waste streams prior to designated treatment, as uncontrolled hydrolysis can release toxic bromide vapors or variable phosphate esters.
| Parameter | Specification |
| Waste Code (RCRA/Generic) | Non-Listed Hazardous Waste (Characterize as Toxic/Irritant). Check local D-list characteristics if mixed with solvents. |
| Segregation Class | Halogenated Organics .[2] Keep separate from non-halogenated solvents to reduce incineration costs. |
| Container Type | HDPE or Amber Glass (to prevent photolytic degradation prior to disposal). |
| Labeling | "Hazardous Waste - Toxic (Organophosphate) - Bromofenofos Monohydrate" |
Disposal Workflows: Step-by-Step
A. Solid Waste (Pure Compound & Powder Residues)
-
Primary Method: High-Temperature Incineration.
-
Protocol:
-
Collect pure solids in a sealable, wide-mouth HDPE jar.
-
Do not dissolve in solvent solely for disposal; solid incineration is more fuel-efficient and safer for the waste facility.
-
Label clearly as "Solid Organophosphate Waste."
-
Transfer to a licensed hazardous waste incinerator capable of reaching >1000°C (required to mineralize the phosphorus and bromine content).
-
B. Liquid Waste (Mother Liquors & Solvents)
-
Primary Method: Fuel Blending / Incineration.
-
Protocol:
-
Segregate into "Halogenated Solvent Waste" carboys.
-
Ensure pH is neutral (pH 6-8). Acidic conditions can volatilize bromine; basic conditions accelerate hydrolysis (uncontrolled).
-
Precipitation Check: If the concentration is high, cool the solution to precipitate the monohydrate, filter it, and dispose of the solid separately (Method A) to lower the halogen load in the liquid waste stream.
-
C. Contaminated Debris (Gloves, Weigh Boats, Syringes)
-
Protocol:
-
Place all chemically contaminated sharps in a dedicated Red Biohazard/Sharps Bin labeled with a "Chemical Hazard" sticker.
-
Soft debris (gloves, paper towels) must be double-bagged in 6-mil polyethylene bags and sealed in a fiber drum for incineration.
-
Emergency Spill Response & Decontamination
In the event of a spill, you must prevent the compound from entering drainage systems. The following protocol utilizes Alkaline Hydrolysis to chemically deactivate the organophosphate core.
Deactivation Solution: 10% Sodium Hydroxide (NaOH) or 5% Sodium Carbonate (Na₂CO₃) in water.
Workflow:
-
Isolate: Evacuate the immediate area and don PPE (Nitrile gloves double-layered, lab coat, safety goggles, N95/P100 respirator if dust is present).
-
Contain: Surround the spill with absorbent dykes (vermiculite or spill pillows).
-
Deactivate:
-
Gently cover the spill with the Deactivation Solution .
-
Allow contact time of 30 minutes . This hydrolyzes the phosphate ester bond, reducing toxicity.
-
-
Cleanup: Absorb the slurry with vermiculite.
-
Final Wash: Clean the surface with a detergent solution to remove oily residues.
Decision Logic Diagram
The following diagram illustrates the decision matrix for handling Bromofenofos waste streams.
Figure 1: Operational decision matrix for segregating and treating Bromofenofos waste streams based on physical state and concentration.
Regulatory & Compliance Notes
-
RCRA (USA): While Bromofenofos is not explicitly P-listed or U-listed, it must be evaluated for Toxicity Characteristics . If the waste stream contains halogenated solvents (e.g., Methylene Chloride), it defaults to F-listed waste codes.
-
EPA/DOT: Transport must adhere to UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on formulation.
-
Visual Check: Inspect waste containers weekly. Bromofenofos can degrade into brominated phenols, which may darken the solution; this does not alter the disposal path but indicates chemical activity.
References
-
PubChem. (n.d.).[2] Bromofenofos | C12H7Br4O5P.[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Yoshimura, H. (1987).[3] Comparative embryolethal effect of bromofenofos and dephosphate bromofenofos in rats. Archives of Toxicology, 60(4), 325–327.[3] Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2023).[5] Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
Mastering Safety: A Researcher's Guide to Handling Bromofenofos Monohydrate
As laboratory professionals, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential, field-tested protocols for the safe handling of Bromofenofos monohydrate, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Understanding the nature of the compound is the first step in mitigating risk.
Bromofenofos, also known as Profenofos, is an organophosphate insecticide.[1] The toxicological properties of organophosphorus compounds are well-documented; they function by inhibiting the acetylcholinesterase (AChE) enzyme, which is critical for nerve function.[2] This mode of action makes them effective pesticides but also presents significant hazards to researchers through dermal, inhalation, or oral exposure.[2][3] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of a safe handling protocol. Bromofenofos monohydrate is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][3] It is also recognized as a skin sensitizer and is very toxic to aquatic life.[3]
Key Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if exposure occurs through ingestion, skin contact, or breathing in dust/aerosols.[3]
-
Cholinesterase Inhibition: As an organophosphate, it can disrupt the nervous system.[2][4]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[3]
-
Environmental Hazard: Very toxic to aquatic organisms with long-lasting effects.[1][3]
Given these hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Core Protective Measures: Your PPE Ensemble
The selection of appropriate PPE is dictated by the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling Bromofenofos monohydrate.
| PPE Category | Specification and Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile, Neoprene) is mandatory.[5][6] The outer glove should be elbow-length PVC or nitrile rubber.[7] Rationale: The primary route of exposure for most organophosphates is dermal.[2] Double-gloving provides a critical barrier, and extended cuffs protect the wrists. Always inspect gloves for any signs of degradation or punctures before use.[8] |
| Body Protection | A chemical-resistant apron worn over a buttoned lab coat or, for larger quantities or tasks with a high splash risk, waterproof coveralls .[7] Pant legs should be worn outside of footwear to prevent chemicals from entering.[9] Rationale: This protects against accidental spills and contamination of personal clothing. Porous materials like cotton can absorb chemicals, leading to prolonged skin contact. |
| Eye & Face Protection | Chemical splash goggles are the minimum requirement.[10] When handling larger volumes or when there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[10][11] Rationale: Protects mucous membranes from splashes of solutions or contact with airborne powder. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a certified fume hood.[12] The specific type (e.g., N95 for particulates, or a respirator with organic vapor cartridges for solutions) must be chosen based on the specific procedure and a formal risk assessment.[11] Rationale: Prevents inhalation of the toxic compound, which can lead to systemic effects.[3] |
Procedural Discipline: From Preparation to Disposal
Safe handling extends beyond simply wearing PPE. It involves a systematic workflow designed to minimize risk at every stage.
The following diagram illustrates a decision-making process for ensuring the appropriate level of protection is used for any given task involving Bromofenofos monohydrate.
Caption: PPE selection workflow for Bromofenofos monohydrate.
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clear. Designate a specific area for the procedure. Have spill cleanup materials readily available.[13]
-
Donning PPE: Put on PPE in the correct order: first, inner gloves, followed by the lab coat or coveralls, then the respirator (if required), eye/face protection, and finally, the outer gloves, ensuring the cuffs go over the sleeves of the lab coat.[7]
-
Handling: Conduct all manipulations, including weighing and preparing solutions, inside a certified chemical fume hood to control exposure.[3] Use non-sparking tools and avoid actions that could generate dust.
-
Decontamination: After handling, wipe down the exterior of the outer gloves with an appropriate solvent (e.g., 70% ethanol) before removal.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves are removed first, followed by the apron/coveralls, eye/face protection, and inner gloves. The respirator should be removed last after leaving the work area.
-
Disposal: All contaminated disposable PPE (gloves, disposable coveralls) and chemical waste must be disposed of as hazardous waste.[6][8] Follow all local, regional, and national regulations for hazardous waste disposal. Never discard these materials in standard laboratory trash or down the drain.[1] Reusable PPE must be thoroughly cleaned according to manufacturer instructions before storage.[8]
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6][13]
By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with Bromofenofos monohydrate, ensuring a safe environment for both the researcher and the groundbreaking work they perform.
References
-
U.S. Environmental Protection Agency. NIOSH Method 5600: Organophosphorus Pesticides. Retrieved from [Link]
-
Weiten, T. K., & Weiten, D. A. (2007, February 8). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Emergency Medicine Australasia, 19(1), 47-56. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
Victoria State Government - Health and Human Services. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]
-
NACL Industries. (2022, December 30). Safety Data Sheet: Profenofos Technical. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Zinophos. Retrieved from [Link]
-
Safe Work Australia. Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (1984). Health Hazard Evaluation Report 83-341-1557. Retrieved from [Link]
-
Sumitomo Chemical India. (2019, September 1). Material Safety Data Sheet: Profenofos Technical. Retrieved from [Link]
-
Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
Sources
- 1. naclind.com [naclind.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sumichem.co.in [sumichem.co.in]
- 5. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. Pesticide use and personal protective equipment [health.vic.gov.au]
- 8. epa.gov [epa.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. med.navy.mil [med.navy.mil]
- 11. cdc.gov [cdc.gov]
- 12. cdc.gov [cdc.gov]
- 13. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
